molecular formula C12H9NO2 B3061019 Phenyl Pyridine-2-carboxylate CAS No. 26838-86-8

Phenyl Pyridine-2-carboxylate

Cat. No.: B3061019
CAS No.: 26838-86-8
M. Wt: 199.2 g/mol
InChI Key: JDCDHJSQZSHBJT-UHFFFAOYSA-N
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Description

Phenyl Pyridine-2-carboxylate is an organic ester compound of significant interest in advanced materials science and medicinal chemistry research. In the field of crystal engineering, this compound serves as a primary scaffold for investigating conformational polymorphism. Studies have shown that it can crystallize into distinct solid forms (polymorphs), which exhibit different physical properties despite identical chemical composition. These polymorphs, arising from variations in molecular conformation and crystal packing, are critical for understanding and controlling the solid-state characteristics of materials . The compound's molecular structure, featuring a phenolic ester backbone with pyridine and phenyl rings, allows it to form diverse supramolecular architectures through non-covalent interactions such as C–H···N, C–H···O, and C–H···π bonds . In pharmaceutical research, derivatives of phenyl-pyridine-2-carboxylic acid have been identified as a novel class of cell cycle inhibitors. These compounds demonstrate increased selectivity for cancer cells and function by arresting cell cycle progression in mitosis, subsequently inducing apoptosis (programmed cell death) . The compound is used as a ligand precursor in coordination chemistry and is typically characterized by techniques including FT-IR, NMR, PXRD, and DSC to confirm its identity and purity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(11-8-4-5-9-13-11)15-10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCDHJSQZSHBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181328
Record name 2-Pyridinecarboxylic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26838-86-8
Record name 2-Pyridinecarboxylic acid, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026838868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinecarboxylic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Phenyl Pyridine-2-Carboxylate (Phenyl Picolinate)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for Phenyl Pyridine-2-Carboxylate (commonly referred to as Phenyl Picolinate ). It addresses the structural ambiguity often found in literature, delineates robust synthetic protocols, and details its pivotal role as a directing group in transition-metal-catalyzed C–H functionalization.

Structure, Synthesis, and Application in C–H Activation

Executive Summary

This compound (Phenyl Picolinate) is the phenyl ester of picolinic acid. While often confused with phenyl-substituted pyridine carboxylic acids (biaryls), this ester is a distinct chemical entity with significant utility in organic synthesis. It serves two primary functions:

  • As a Substrate/Pro-ligand: It acts as a template for remote C–H activation , where the pyridine nitrogen directs transition metals (Pd, Cu, Ni) to functionalize the ortho-position of the phenyl ring.

  • As a Synthetic Intermediate: It appears as a key intermediate in the synthesis of pharmaceutical agents (e.g., Bisacodyl analogues) and metallo-enzyme inhibitors.

Part 1: Chemical Identity & Physicochemical Profile[1]

Structural Disambiguation

It is critical to distinguish the ester from the biaryl acid to avoid costly experimental errors.

FeatureTarget Molecule (Ester) Common Confusion (Biaryl)
IUPAC Name This compound x-Phenylpyridine-2-carboxylic acid
Common Name Phenyl Picolinate4-, 5-, or 6-Phenylpicolinic acid
Structure Pyridine ring attached to a carbonyl, esterified with phenol.[1][2]Pyridine ring directly bonded to a phenyl ring.
Connectivity Py–C(=O)–O–Ph Ph–Py–COOH
Primary Role Directing Group / SubstratePharmacophore / Ligand
Physicochemical Properties

Data validated against spectroscopic literature and commercial certificates of analysis.

PropertyValueNotes
CAS Number 26838-86-8 Specific to the unsubstituted phenyl ester.
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Appearance White to pale yellow crystalline solidColor depends on purity; often darkens upon oxidation.
Melting Point 74 – 76 °C Recrystallized from Ether/Hexane [1].
Solubility Soluble in DCM, THF, EtOAc, Chloroform.Sparingly soluble in water; hydrolyzes in strong aqueous base.
Stability Stable at RT.Sensitive to moisture (hydrolysis) over prolonged periods.

Part 2: Synthetic Pathways & Protocols[4]

The synthesis of phenyl picolinate is best achieved via the Acid Chloride Method . While DCC/DMAP coupling (Steglich esterification) is possible, the acid chloride route is preferred for scale-up as it avoids the formation of difficult-to-remove urea byproducts.

Reaction Logic & Flow

The synthesis proceeds in two stages: activation of picolinic acid to the electrophilic acid chloride, followed by nucleophilic acyl substitution by phenol.

Synthesis_Flow Picolinic Picolinic Acid (Precursor) Int_Chloride Picolinoyl Chloride (Electrophile) Picolinic->Int_Chloride Reflux, 2h (-SO2, -HCl) SOCl2 Thionyl Chloride (Activator) SOCl2->Int_Chloride Product Phenyl Picolinate (Target Ester) Int_Chloride->Product DCM, 0°C to RT Nucleophilic Acyl Substitution Phenol Phenol (Nucleophile) Phenol->Product Et3N Triethylamine (Base/Scavenger) Et3N->Product HCl Scavenging

Figure 1: Step-wise synthesis of Phenyl Picolinate via Acid Chloride activation.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • Picolinic acid (1.23 g, 10 mmol)

  • Thionyl chloride (SOCl₂) (5.0 mL, excess)

  • Phenol (0.94 g, 10 mmol)

  • Triethylamine (Et₃N) (2.8 mL, 20 mmol)

  • Dichloromethane (DCM) (Dry, 50 mL)

  • DMF (Catalytic, 2 drops)

Procedure:

  • Activation: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend Picolinic acid in SOCl₂. Add 2 drops of DMF.

  • Reflux: Heat to reflux (75°C oil bath) for 2 hours. The solution should turn clear, indicating the formation of picolinoyl chloride.

  • Evaporation: Cool to room temperature. Remove excess SOCl₂ in vacuo (rotary evaporator). Co-evaporate with dry toluene (2 x 10 mL) to remove traces of SOCl₂. Critical: The intermediate is moisture-sensitive.

  • Coupling: Dissolve the residue (Picolinoyl chloride hydrochloride) in dry DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add a solution of Phenol and Et₃N in DCM (10 mL) dropwise over 15 minutes. The base neutralizes the HCl liberated.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (20 mL). Wash the organic layer with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid/phenol, followed by brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from minimal hot hexane/ether or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Validation:

  • TLC: R_f ~ 0.5 (20% EtOAc/Hexane).

  • ¹H NMR (CDCl₃): Look for Pyridine protons (δ 8.8–7.5) and Phenyl protons (δ 7.4–7.1).[3] The key diagnostic is the downfield shift of the pyridine H-6 (ortho to N) due to the ester group.

Part 3: Mechanistic Utility in C–H Activation

The most high-value application of phenyl picolinate is its role as a Directing Group (DG) in palladium-catalyzed C–H functionalization.

The "Template" Effect

The picolinoyl moiety acts as a bidentate ligand. The pyridine nitrogen (


) and the carbonyl oxygen (

) coordinate to Pd(II). This geometry positions the metal center in close proximity to the ortho-C–H bond of the phenyl ring (the alcohol portion), facilitating activation.
Mechanism: Concerted Metalation-Deprotonation (CMD)

Unlike electrophilic aromatic substitution (


), this reaction proceeds via a CMD pathway (often assisted by a carboxylate/acetate ligand on the metal).
  • Coordination: Pd(OAc)₂ coordinates to the N and O atoms of the picolinate.

  • C–H Activation: A basic ligand (acetate) abstracts the ortho-proton while the Pd–C bond forms simultaneously. This forms a stable 6-membered palladacycle.

  • Functionalization: The palladacycle undergoes oxidative addition (with high-valent oxidants) or migratory insertion (with olefins).

  • Reductive Elimination: The C–C or C–X bond is formed, and the catalyst is regenerated.

CH_Activation Substrate Phenyl Picolinate (Substrate) Coordination Pd(II) Coordination (N,O-Chelation) Substrate->Coordination + Pd(OAc)2 CMD_TS CMD Transition State (Acetate-assisted) Coordination->CMD_TS Agostic Interaction Palladacycle 6-Membered Palladacycle CMD_TS->Palladacycle - AcOH (C-H Cleavage) Functionalization Functionalization (e.g., Olefination/Halogenation) Palladacycle->Functionalization + Coupling Partner Product Ortho-Functionalized Phenyl Picolinate Functionalization->Product Reductive Elimination - Pd(0) Product->Substrate Cycle Repeats

Figure 2: Mechanism of Picolinate-Directed Ortho-C–H Activation via CMD Pathway.

Strategic Advantage

The picolinate group is a Removable Directing Group . After the difficult C–H functionalization is complete, the ester can be hydrolyzed (LiOH/MeOH) to release the functionalized phenol and recover picolinic acid. This makes it a "trace-less" activation strategy [2].

Part 4: Reactivity & Degradation Profile

Researchers must be aware of side reactions that can compromise yield.

Reaction TypeTriggerOutcomePrevention
Hydrolysis Aqueous Base (pH > 10)Cleavage to Phenol + Picolinic Acid.Maintain anhydrous conditions during catalysis.
Decarboxylation High Temp (>160°C)Loss of CO₂, formation of Phenylpyridine.Avoid extreme temperatures; use Pd catalysts active at <120°C.
Transesterification Alcoholic SolventsExchange of phenyl group with solvent (e.g., MeOH).Use non-nucleophilic solvents (DCE, Toluene, Dioxane).

References

  • Royal Society of Chemistry. Supplementary Information: Synthesis of Phenyl Picolinate (L3).Link

  • Maiti, D. et al. Palladium-catalyzed picolinamide-directed synthesis of phenanthridines. ResearchGate.[4] Link

  • National Institutes of Health (PubChem). this compound Data.Link

  • Engle, K. M. et al. Ligand-Accelerated C–H Activation. Nature. Link

  • BenchChem. Protocols for Picolinate Derivatives.Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for Phenyl Pyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Phenyl Pyridine-2-Carboxylate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

This compound , commonly known as Phenyl Picolinate , is a pivotal intermediate in organic synthesis, particularly in the development of metallo-organic ligands and pharmaceutical scaffolds. Its solubility behavior is dictated by the competition between the polar pyridine nitrogen/ester functionality and the lipophilic phenyl ring.

Understanding its solubility profile is critical for optimizing reaction yields, designing purification protocols (recrystallization), and developing analytical methods (HPLC).

Core Chemical Identity
PropertyDetail
Common Name Phenyl Picolinate
IUPAC Name This compound
CAS Number 26838-86-8
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Physical State Solid (Crystalline)
Melting Point ~61–65 °C (Est.[1][2][3] based on analogues)
LogP (Calc) ~2.4 (Moderate Lipophilicity)

Critical Note on Nomenclature: Ensure distinction from phenyl-substituted pyridine carboxylic acids (e.g., 6-phenylpicolinic acid). This guide focuses strictly on the phenyl ester of picolinic acid.

Physicochemical Solubility Mechanism

The solubility of phenyl picolinate is governed by three primary molecular interactions:

  • Dipole-Dipole Interactions: The pyridine ring and ester carbonyl create a permanent dipole, favoring polar aprotic solvents.

  • 
    -
    
    
    
    Stacking:
    The two aromatic rings (pyridine and phenyl) facilitate solubility in aromatic solvents like toluene, though less effectively than in chlorinated solvents.
  • Hydrophobicity: The phenyl ester cap significantly reduces water solubility compared to the parent picolinic acid, making the molecule lipophilic.

Solubility Classification Matrix

Data synthesized from structural properties and standard protocols for picolinate esters.

Solvent ClassSolubility StatusMechanistic RationaleApplication
Chlorinated (DCM, Chloroform)High (>100 mg/mL)Strong dipole interactions; "Like dissolves like" for polar aromatics.Synthesis & Extraction
Polar Aprotic (DMSO, DMF)High (>100 mg/mL)High dielectric constant stabilizes the polar ester/pyridine core.Reaction Medium (e.g., nucleophilic sub.)
Esters/Ketones (Ethyl Acetate, Acetone)Moderate to High Good match for polarity; solubility may decrease significantly at low temps.Extraction / Crystallization
Alcohols (Methanol, Ethanol)Temperature Dependent Soluble at reflux; moderate/low at RT.Recrystallization (Ideal solvent)
Aromatic Hydrocarbons (Toluene)Moderate

-

interactions assist dissolution, but less effective than polar solvents.
Reaction Medium (High temp)
Aliphatic Hydrocarbons (Hexane, Heptane)Low / Insoluble Lack of polarity prevents disruption of crystal lattice.Anti-solvent (Precipitation)
Water Insoluble (<0.1 mg/mL)High lipophilicity (LogP ~2.4) prevents hydration.Washing (Removes salts/acids)

Visualizing Solvent Selection Logic

The following decision tree guides the researcher in selecting the appropriate solvent system based on the intended experimental outcome.

SolventSelection Start Select Solvent for Phenyl Picolinate Goal What is your primary goal? Start->Goal Synthesis Synthesis / Reaction Goal->Synthesis Extraction Extraction / Work-up Goal->Extraction Purification Purification / Crystallization Goal->Purification Analysis Analysis (HPLC/NMR) Goal->Analysis HighTemp High Temp (>80°C)? Synthesis->HighTemp AqWash Aqueous Wash Required? Extraction->AqWash Recryst Recrystallization Strategy Purification->Recryst ReversePhase Reverse Phase (C18) Analysis->ReversePhase Toluene Use Toluene or DMF HighTemp->Toluene Yes DCM Use DCM or THF HighTemp->DCM No EtOAc Use Ethyl Acetate AqWash->EtOAc Standard DCM_Ext Use Dichloromethane AqWash->DCM_Ext If emulsion forms SingleSolvent Ethanol (Hot -> Cold) Recryst->SingleSolvent Preferred BinarySystem DCM + Hexane (Anti-solvent) Recryst->BinarySystem Alternative ACN_Water Acetonitrile / Water ReversePhase->ACN_Water

Caption: Decision matrix for solvent selection based on experimental intent. Dark nodes represent decision points; dashed nodes represent solvent recommendations.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol if precise solubility data is required for a specific solvent mixture (e.g., for formulation).

Reagents: Phenyl picolinate (Solid), Target Solvent, 0.45 µm Syringe Filter.

  • Preparation: Add excess phenyl picolinate (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal the vial and agitate (shake or stir) at the target temperature (e.g., 25°C) for 24 hours.

    • Note: Ensure solid remains visible at all times. If all solid dissolves, add more.

  • Filtration: Stop agitation and allow solids to settle for 1 hour. Withdraw the supernatant and filter through a 0.45 µm PTFE filter (compatible with most organics).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC: Dilute the filtrate with Acetonitrile and analyze against a standard curve.

Protocol B: Recrystallization Strategy

Phenyl picolinate is typically purified via recrystallization to remove unreacted phenol or picolinic acid.

  • Solvent Choice: Ethanol (95% or absolute) is the primary candidate.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Hot Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C).

    • Troubleshooting: If no crystals form, add Hexane dropwise to the cold solution until turbidity persists, then refrigerate.

  • Isolation: Filter the crystals and wash with cold Hexane/Ethanol (9:1 mixture).

Applications & Implications

Synthesis Workflows

In the synthesis of phenyl picolinate (e.g., via reaction of picolinoyl chloride with phenol), Dichloromethane (DCM) is the preferred solvent.

  • Why? It solubilizes both reactants and the product, but allows for easy aqueous washing to remove the hydrochloride salt byproducts, which float on the denser organic layer.

HPLC Method Development

For quality control, phenyl picolinate is analyzed using Reverse Phase HPLC.

  • Column: C18 (Octadecylsilane).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

  • Gradient: Start at 20% ACN, ramp to 90% ACN. The lipophilic phenyl group will cause the molecule to retain longer than the parent picolinic acid.

Biological Assays

If the compound is to be tested in biological assays:

  • Stock Solution: Prepare in DMSO (Dimethyl Sulfoxide) at 10-100 mM.

  • Dilution: Dilute into aqueous media. Ensure the final DMSO concentration is <1% to avoid cytotoxicity. Phenyl picolinate may precipitate if the concentration exceeds ~100 µM in purely aqueous buffer.

References

  • PubChem. (2025).[4][5] this compound (Compound Summary).[3][6][7][8] National Library of Medicine. Available at: [Link]

  • MDPI. (2012). Parallel Synthesis of Pyrimidine Carboxamides (Solubility & Workup Protocols). Molecules.[1][2][4][5][7][9][10][11][12] Available at: [Link]

  • Organic Syntheses. (1941). General methods for esterification of pyridine carboxylic acids. Coll. Vol. 1. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocols: Palladium-Catalyzed C-H Activation of Phenyl 2-Pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of C-H Activation

In the landscape of modern organic synthesis, the direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift. It offers a more atom-economical and environmentally sustainable alternative to traditional cross-coupling methods, which necessitate pre-functionalized starting materials.[1][2] Palladium-catalyzed C-H activation has emerged as a particularly robust and versatile tool, enabling the construction of complex molecular architectures with applications in pharmaceuticals, agrochemicals, and materials science.[1][3][4]

A key challenge in C-H activation is controlling regioselectivity. The use of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, has proven to be an exceptionally effective strategy.[5][6] This guide focuses on the palladium-catalyzed C-H activation of phenyl 2-pyridinecarboxylate, a substrate class where the pyridinecarboxylate moiety serves as a powerful bidentate directing group to achieve highly selective ortho-functionalization of the phenyl ring.

The Picolinate Directing Group: A Pillar of Regiocontrol

The efficacy of phenyl 2-pyridinecarboxylate in these transformations is rooted in the structure of the picolinate directing group. This moiety orchestrates the reaction's regioselectivity through a chelation-assisted mechanism.

  • Bidentate Coordination: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group act as a two-point anchor, binding to the palladium(II) catalyst. This creates a stable, five-membered pre-transition state complex.[7]

  • Proximity and Geometry: This rigid chelation places the palladium center in the immediate vicinity of the ortho C-H bonds of the phenyl ring. The resulting geometry is highly favorable for the subsequent C-H cleavage step, effectively precluding reaction at the meta and para positions.[2][8]

  • Electronic Influence: The pyridine ring modulates the electronic properties of the system, facilitating the cyclometalation step. The overall process leads to the formation of a highly stable palladacycle intermediate, which is the linchpin of the catalytic cycle.[1][9]

The inherent stability and directing power of this system make it a reliable platform for a wide array of synthetic transformations.

The Catalytic Cycle: A Mechanistic Deep Dive

While the precise mechanism can vary depending on the coupling partner and oxidant, a widely accepted pathway for many C-H functionalizations of phenyl 2-pyridinecarboxylate involves a Pd(II)/Pd(IV) catalytic cycle.[1][3][10] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting.

The cycle can be broken down into four key stages:

  • Chelation-Assisted C-H Activation: The substrate coordinates to a Pd(II) salt (e.g., Pd(OAc)₂). The picolinate group directs the cleavage of an ortho C-H bond, typically through a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle intermediate (II ). This is often the rate-determining step of the reaction.[9][11]

  • Oxidative Addition: The palladacycle (II ) reacts with an oxidant or a combination of an oxidant and the coupling partner (e.g., a diaryliodonium salt or an alkyl halide). This results in a two-electron oxidation of the palladium center, from Pd(II) to a high-valent Pd(IV) species (III ).[1][12][13][14]

  • Reductive Elimination: The desired C-C or C-X bond is formed as the Pd(IV) intermediate (III ) undergoes reductive elimination. This step releases the functionalized product (IV ) and returns the palladium to the +2 oxidation state.[1][12]

  • Catalyst Regeneration: The resulting Pd(II) species is regenerated, often through ligand exchange, making it available to begin a new catalytic cycle.

Palladium Catalytic Cycle General Pd(II)/Pd(IV) Catalytic Cycle sub Substrate (I) (Phenyl Pyridine-2-carboxylate) palladacycle Palladacycle Intermediate (II) (C-H Activation) sub->palladacycle + Pd(II) - HX pd_catalyst Active Pd(II) Catalyst [e.g., Pd(OAc)₂] pd_iv Pd(IV) Intermediate (III) (Oxidative Addition) palladacycle->pd_iv + Oxidant / Reagent (R-X) product Ortho-Functionalized Product (IV) pd_iv->product Reductive Elimination product->pd_catalyst

Caption: General Pd(II)/Pd(IV) catalytic cycle for C-H functionalization.

Application & Protocols

Part A: Core Components & Strategic Choices

Successful C-H activation hinges on the judicious selection of reagents. Each component plays a critical role in the catalytic system.

ComponentCommon ExamplesRole & Expert Insight
Palladium Precursor Pd(OAc)₂, PdCl₂(MeCN)₂Pd(OAc)₂ is the most common choice due to its stability, solubility in organic solvents, and commercial availability. It serves as the precursor to the active Pd(II) catalyst.[1][14]
Oxidant Ag₂CO₃, AgOAc, PhI(OAc)₂, K₂S₂O₈, Benzoquinone (BQ)Crucial for catalyst turnover. In many cycles, the oxidant regenerates the active Pd(II) state or facilitates the key Pd(II) to Pd(IV) oxidation.[3][12] Silver salts often act as both an oxidant and a halide scavenger.[1] PhI(OAc)₂ is a powerful oxidant for forming C-O bonds.[8][12]
Coupling Partner Aryl Iodides, Diaryliodonium Salts, Alkenes, Boronic AcidsThe nature of this reagent dictates the type of bond being formed (ortho-arylation, -alkenylation, etc.). Diaryliodonium salts are often highly effective arylating agents.[14][15]
Solvent 1,4-Dioxane, Toluene, DMF, Acetic Acid (AcOH)The choice of solvent is critical for substrate and catalyst solubility. Protic solvents like AcOH can sometimes participate in the C-H activation step.[14] High-boiling point, polar aprotic solvents like dioxane or DMF are common.[1]
Additives K₂CO₃, CsF, TFABases can facilitate the deprotonation step in C-H activation. Acids like trifluoroacetic acid (TFA) can act as a ligand or co-catalyst, accelerating the reaction.[1]
Part B: Protocol for ortho-Arylation with Diaryliodonium Salts

This protocol provides a robust method for the synthesis of ortho-arylated phenyl 2-pyridinecarboxylates, which are valuable biaryl structural motifs.[14][15]

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Workup & Purification a 1. Add Substrate, Iodonium Salt, & Pd(OAc)₂ to a dry vial b 2. Add Solvent (e.g., AcOH) a->b c 3. Seal vial and stir b->c d 4. Heat to 100-110 °C in a preheated block c->d e 5. Monitor by TLC/LC-MS (typically 12-24 h) d->e f 6. Cool, dilute with EtOAc, wash with NaHCO₃(aq) e->f g 7. Dry, concentrate f->g h 8. Purify by column chromatography g->h

Caption: Experimental workflow for Pd-catalyzed ortho-arylation.

Reagents & Materials:

ReagentM.W.AmountMolesEquiv.
Phenyl 2-pyridinecarboxylate199.21100 mg0.501.0
Diphenyliodonium tetrafluoroborate366.01205 mg0.561.1
Palladium(II) Acetate (Pd(OAc)₂)224.505.6 mg0.0250.05
Acetic Acid (AcOH), anhydrous60.052.5 mL--

Step-by-Step Protocol:

  • Preparation: To a dry 4 mL screw-cap vial equipped with a magnetic stir bar, add phenyl 2-pyridinecarboxylate (100 mg, 0.50 mmol, 1.0 equiv.), diphenyliodonium tetrafluoroborate (205 mg, 0.56 mmol, 1.1 equiv.), and palladium(II) acetate (5.6 mg, 0.025 mmol, 0.05 equiv.).

  • Solvent Addition: Add anhydrous acetic acid (2.5 mL) to the vial.

  • Reaction Initiation: Securely cap the vial and place it in a preheated aluminum heating block set to 100 °C.

  • Execution: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by periodically taking an aliquot and analyzing it by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acetic acid, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ortho-arylated product.

Part C: Protocol for ortho-Acetoxylation

This protocol demonstrates the formation of a C-O bond, a transformation of high value in the synthesis of phenols and their derivatives.[8][12]

Reagents & Materials:

ReagentM.W.AmountMolesEquiv.
Phenyl 2-pyridinecarboxylate199.21100 mg0.501.0
Phenyliodine diacetate (PIDA)322.09242 mg0.751.5
Palladium(II) Acetate (Pd(OAc)₂)224.5011.2 mg0.050.10
Acetic Acid (AcOH), anhydrous60.052.5 mL--

Step-by-Step Protocol:

  • Preparation: To a dry screw-cap vial, add phenyl 2-pyridinecarboxylate (100 mg, 0.50 mmol, 1.0 equiv.), palladium(II) acetate (11.2 mg, 0.05 mmol, 0.10 equiv.), and phenyliodine diacetate (PIDA, 242 mg, 0.75 mmol, 1.5 equiv.).

  • Solvent Addition & Execution: Add anhydrous acetic acid (2.5 mL). Seal the vial and heat the mixture at 100-110 °C for 12-24 hours, monitoring by TLC/LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Part B. The acetic acid solvent also serves as the acetate source in this reaction.

Table of Expected Outcomes & Substrate Scope:

The efficiency of these reactions is influenced by the electronic nature of the substrates.

FunctionalizationPhenyl Ring SubstituentCoupling Partner SubstituentTypical YieldNotes
Arylation Electron-donating (e.g., -OMe)Electron-withdrawing (e.g., -CF₃)Good to ExcellentElectron-rich substrates often react faster in the C-H activation step.[1]
Arylation Electron-withdrawing (e.g., -NO₂)Electron-donating (e.g., -Me)Moderate to GoodMay require higher temperatures or longer reaction times.
Arylation Sterically hindered (e.g., ortho-Me)-LowerSteric hindrance near the reaction site can significantly decrease yield.
Acetoxylation Electron-donating (e.g., -OMe)N/AExcellentElectron-rich arenes are generally more susceptible to electrophilic palladation.[5]
Acetoxylation Electron-withdrawing (e.g., -CF₃)N/AGoodThe reaction is generally robust across a range of electronic environments.

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently powerful oxidant.3. Reaction temperature too low.1. Use a fresh bottle of Pd(OAc)₂.2. Switch to a stronger oxidant (e.g., from AgOAc to K₂S₂O₈). Ensure reagents are dry.3. Increase temperature in 10 °C increments.
Formation of Side Products (e.g., Homocoupling) 1. Incorrect stoichiometry.2. Catalyst decomposition.1. Carefully control the stoichiometry, ensuring the C-H substrate is not in large excess.2. Consider adding a ligand (e.g., phosphine or N-heterocyclic carbene ligand) in some cases, though this can inhibit pyridine-directed reactions.
Di-substitution Substrate has two available ortho positions and is highly activated.Use a slight excess (1.05-1.1 equiv.) of the coupling partner. Monitor carefully and stop the reaction upon consumption of the mono-substituted intermediate.
Difficulty Removing Directing Group The picolinate ester is robust.The directing group can be cleaved post-functionalization via standard ester hydrolysis (e.g., NaOH or LiOH in MeOH/H₂O) to reveal the corresponding phenol, which can be a useful synthetic handle.[7]

Conclusion

The palladium-catalyzed C-H activation of phenyl 2-pyridinecarboxylate is a powerful and reliable strategy for the regioselective ortho-functionalization of aromatic rings. By leveraging a robust bidentate directing group, this methodology provides streamlined access to a diverse array of valuable chemical entities. A thorough understanding of the underlying catalytic cycle and the specific roles of each reaction component empowers researchers to optimize conditions, expand the substrate scope, and efficiently construct complex molecules for discovery and development programs.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. ARKIVOC. [Link]

  • A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science. [Link]

  • Picolinamide as a Directing Group on Metal Sandwich Compounds: sp2 C–H Bond Activation and sp3 C–H Bond Oxidation. Organometallics. [Link]

  • Palladium-Catalyzed C−H Activation/C–C Cross-Coupling Reactions via Electrochemistry. ResearchGate. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

  • Heterocycle Synthesis via Direct C-H/N-H Coupling. PMC. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. [Link]

  • Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates. PubMed. [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate. [Link]

  • Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. MDPI. [Link]

  • Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation. ACS Publications. [Link]

  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science. [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. [Link]

  • Pd(II) catalyzed regioselective ortho arylation of 2-arylpyridines, 1-phenyl-1H-pyrazoles, and N-pyridinylcarbazoles with diaryliodonium salts. Semantic Scholar. [Link]

  • Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. ResearchGate. [Link]

  • Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PMC. [Link]

  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Semantic Scholar. [Link]

  • Ligands Control Reactivity and Selectivity in Palladium‐Catalyzed Functionalization of Unactivated C sp 3 -H Bonds. Scilit. [Link]

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. [Link]

  • Ligand-accelerated non-directed C–H functionalization of arenes. PMC. [Link]

  • Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. ResearchGate. [Link]

  • Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. PMC. [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. ResearchGate. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]

  • Palladium-Catalyzed Direct Ortho C–H Arylation of 2-Arylpyridine Derivatives with Aryltrimethoxysilane. The Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed Remote Meta-C−H Functionalization of Phenylacetic Acids Using a Pyridine. Tsinghua University. [Link]

  • C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI. [Link]

Sources

synthesis of bisacodyl via phenyl pyridine-2-carboxylate intermediate

The synthetic route to bisacodyl commencing from pyridine-2-carboxylic acid via a this compound intermediate offers substantial advantages over traditional methods. This pathway is distinguished by its use of inexpensive, readily available starting materials and its high degree of regioselectivity, which obviates the need for challenging isomer separations. [4][6]The key Fries rearrangement and subsequent acid-catalyzed condensation steps are robust and lead to high yields of the core intermediate, BHPM. This process has been shown to be efficient, scalable, and environmentally friendlier, making it an attractive alternative for the industrial manufacturing of bisacodyl. [4][7]

References

  • Mereyala, H. B., & Goud, P. M. (2005). Synthesis of triphenylmethane derivative: Bisacodyl. Indian Journal of Chemistry - Section B, 44B, 615-617. [Link]

  • Sharma, S., et al. (2026). Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl. ACS Publications. [Link]

  • Anonymous. (2026). Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl. ACS Publications. [Link]

  • Corsetti, M., Landes, S., & Lange, R. (2021). Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation. Neurogastroenterology & Motility. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Google Patents. (n.d.). CN101973932A - Preparation method of bisacodyl.
  • ResearchGate. (2026). Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

  • Google Patents. (n.d.). CN101998961B - Substituted 2-phenyl-pyridine derivatives.
  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of New Polymer from Bisacodyl A. Baghdad Science Journal. [Link]

  • Google Patents. (n.d.). CN101973932B - Preparation method of bisacodyl.
  • The Good Scents Company. (n.d.). bisacodyl (4-((4-acetyloxyphenyl)-pyridin-2-ylmethyl)phenyl) acetate. The Good Scents Company. [Link]

  • INTEDE. (n.d.). Details of the Drug Metabolite (DM). INTEDE. [Link]

  • Corsetti, M., et al. (2021). Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation. PMC. [Link]

procedure for aminolysis of phenyl picolinate esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Aminolysis of Phenyl Picolinate Esters

Introduction & Scope

The aminolysis of phenyl picolinate esters is a pivotal transformation in medicinal chemistry, particularly for synthesizing picolinamide scaffolds found in metalloprotease inhibitors and transition-metal ligands. Unlike standard alkyl esters, phenyl esters are "activated" electrophiles due to the lower


 of the leaving group (phenol, 

) compared to alcohols (

).

However, the unique structural feature of picolinates—the pyridine nitrogen adjacent to the carbonyl—allows for dual-mode reactivity :

  • Spontaneous Aminolysis: Driven purely by the nucleophilicity of the amine and the leaving group ability of the phenoxide.

  • Metal-Templated Aminolysis: Accelerated by divalent metal ions (e.g.,

    
    , 
    
    
    
    ) which chelate the pyridine nitrogen and carbonyl oxygen, significantly lowering the activation energy.

This guide provides two field-proven protocols: Method A (Standard) for reactive amines and Method B (Lewis Acid Catalyzed) for sterically hindered or electron-deficient amines.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a nucleophilic acyl substitution.[1][2][3]

  • The Leaving Group Effect: The phenoxide ion is a stable leaving group, making the tetrahedral intermediate collapse rapidly.

  • The Chelation Effect (Method B): In the presence of a Lewis acid (e.g., Zinc Acetate), the metal center coordinates to both the pyridine nitrogen and the carbonyl oxygen. This "template effect" increases the electrophilicity of the carbonyl carbon and stabilizes the transition state.

Figure 1: Mechanistic Pathways (Spontaneous vs. Templated)

PicolinateMechanism cluster_0 Method A: Spontaneous cluster_1 Method B: Metal-Templated Start Phenyl Picolinate (Substrate) TS_A Tetrahedral Intermediate Start->TS_A Nucleophilic Attack Complex Activated Chelate Complex Start->Complex Coordination Amine Amine (R-NH2) Amine->TS_A TS_B Stabilized Transition State Amine->TS_B Product_A Picolinamide + Phenol TS_A->Product_A Phenoxide Elimination Catalyst Zn(OAc)2 Catalyst->Complex Complex->TS_B Amine Attack (Accelerated) Product_B Picolinamide + Phenol + Zn2+ TS_B->Product_B Collapse

Caption: Dual mechanistic pathways. Method B utilizes metal chelation to activate the carbonyl, accelerating reaction rates by orders of magnitude.

Experimental Protocols

Materials & Reagents
  • Substrate: Phenyl picolinate (1.0 equiv).

  • Nucleophile: Primary or secondary amine (1.1 – 1.2 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene.

  • Catalyst (Method B only): Zinc Acetate Dihydrate (

    
    ) (0.1 equiv).
    
  • Workup Reagents: 1M NaOH (Critical for phenol removal), Brine,

    
    .
    
Method A: Standard Aminolysis (For Reactive Amines)

Best for: Primary alkyl amines, unhindered secondary amines.

  • Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve Phenyl Picolinate (1.0 mmol) in DCM (5 mL, 0.2 M).

  • Addition: Add the Amine (1.1 mmol) dropwise at Room Temperature (25°C).

    • Note: No base (TEA/DIPEA) is strictly necessary if the amine is nucleophilic, but 1.1 equiv of TEA can be added to scavenge the phenol proton if the product is acid-sensitive.

  • Monitoring: Stir at RT. Monitor by TLC (System: 30% EtOAc/Hexanes).

    • Target: Disappearance of ester (

      
      ) and appearance of amide (
      
      
      
      ).
    • Timeframe: Typically 1–4 hours.

  • Completion: Once conversion >95%, proceed to Purification Protocol (Section 4).

Method B: Zn(II)-Catalyzed Aminolysis (For Difficult Substrates)

Best for: Anilines, sterically hindered amines, or rapid library synthesis.

  • Setup: Dissolve Phenyl Picolinate (1.0 mmol) and Zn(OAc)2 (0.1 mmol, 10 mol%) in Toluene (5 mL).

  • Addition: Add the Amine (1.2 mmol).

  • Reaction: Heat the mixture to 60°C (or reflux for extremely unreactive amines).

    • Mechanism:[1][3][4][5][6][7] The reaction mixture may turn slightly cloudy as the Zn-complex forms.

  • Monitoring: Check TLC every 30 minutes. The reaction is usually complete within 1–2 hours.

  • Quench: Cool to RT. Dilute with EtOAc (20 mL) and proceed immediately to Purification Protocol .

Purification Protocol: The "Phenol Purge"

Scientific Integrity Check: The most common failure mode in this synthesis is contamination of the product with phenol (the leaving group). Phenol co-elutes with many amides on silica. You must chemically remove it.

Figure 2: Self-Validating Workup Workflow

WorkupFlow RxnMix Crude Reaction Mixture (Amide + Phenol + Excess Amine) Dilution Dilute with EtOAc (Organic Phase) RxnMix->Dilution AcidWash Wash 1: 1M HCl (Removes Excess Amine/Pyridine) Dilution->AcidWash BaseWash Wash 2: 1M NaOH (CRITICAL) (Deprotonates Phenol -> PhONa) AcidWash->BaseWash Organic Layer Sep1 Aqueous Waste (Amine Salts) AcidWash->Sep1 Discard Sep2 Aqueous Waste (Sodium Phenoxide) BaseWash->Sep2 Discard (Pink/Brown) Dry Dry Organic Layer (Na2SO4) BaseWash->Dry Organic Layer Conc Concentrate & Recrystallize Dry->Conc

Caption: The "Phenol Purge" workflow. The basic wash (Wash 2) is the critical control point to ensure purity.

Step-by-Step Workup:

  • Dilution: Dilute crude mixture with Ethyl Acetate (EtOAc).

  • Acid Wash (Optional): If using excess aliphatic amine, wash with 1M HCl (1x) to remove unreacted amine. Caution: Do not use if your product contains basic nitrogens.

  • Base Wash (Mandatory): Wash the organic layer vigorously with 1M NaOH (2x).

    • Why? This converts Phenol (

      
       10) into Sodium Phenoxide (water-soluble). The aqueous layer often turns pinkish/brown (oxidized phenoxide).
      
  • Finish: Wash with Brine (1x), dry over

    
    , filter, and concentrate.
    
  • Validation: Run a TLC. If a spot persists at the solvent front or co-eluting with starting material, it is likely residual phenol. Repeat NaOH wash.

Data & Troubleshooting

Table 1: Substrate Compatibility & Optimization
VariableConditionOutcome / Recommendation
Amine Type Primary Aliphatic (e.g., Benzylamine)Method A. Fast (<1h). High Yield (>90%).
Secondary Aliphatic (e.g., Piperidine)Method A. Moderate (2-4h). Good Yield.
Aniline / Aryl AmineMethod B. Slow without catalyst. Zn(II) accelerates rate 10-50x.
Solvent DCMStandard. Good solubility. Easy removal.
THFUse if amine is polar. Can coordinate Zn, slowing Method B slightly.
Byproduct Phenol Odor/SpotFAILURE MODE. Incomplete base wash. Repeat 1M NaOH wash.
Color Green/Blue (Method B)Copper contamination (if Cu used). Wash with aqueous EDTA to sequester metal.

References

  • Scrimin, P., et al. (1993). "Leaving group effect in the cleavage of picolinate esters catalyzed by hydroxy-functionalized metallomicelles." The Journal of Organic Chemistry.

  • Propst, R. M., & Trzupek, L. S. (1981). "Catalysis of ester aminolysis by divalent metal ions." Journal of the American Chemical Society.[2][8]

  • Master Organic Chemistry. (2018). "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry.

  • Saltworks Technologies. (2020). "Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options." Saltworks.

Sources

Application Note: Phenyl Pyridine-2-carboxylate as a Directing Group in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on C–H functionalization . It details the use of Phenyl Pyridine-2-carboxylate (the picolinate ester of phenol) as a robust, removable directing group (DG) for the site-selective ortho-functionalization of phenols.

Executive Summary

The functionalization of phenols is a cornerstone of medicinal chemistry, yet direct ortho-selective activation often suffers from poor regioselectivity or requires harsh conditions (Friedel-Crafts). The This compound system utilizes the pyridine-2-carboxylic acid (picolinic acid) moiety as a removable, bidentate directing group. By forming an ester linkage with a phenol, the pyridine nitrogen and the ester carbonyl oxygen coordinate to a transition metal catalyst (typically Palladium), forming a rigid chelate that directs the metal to the ortho C–H bond of the phenol ring.

This guide provides a validated protocol for the synthesis, catalytic functionalization (olefination), and removal of this directing group, enabling the rapid generation of ortho-substituted phenol libraries.

Mechanistic Insight & Rationale

The "Chelation-Assisted" Principle

Unlike simple carboxylate-assisted C–H activation (which relies on a monodentate "soft" direction), the pyridine-2-carboxylate system operates via bidentate (


)-coordination .
  • Substrate Assembly: The phenol is esterified with picolinic acid.

  • Coordination: The pyridine Nitrogen (

    
    ) and the ester Carbonyl Oxygen (
    
    
    
    ) bind to the Pd(II) center.
  • C–H Activation: This coordination places the Pd center in close proximity to the ortho-C–H bond of the phenyl ring, facilitating the formation of a stable 6-membered palladacycle intermediate.

  • Functionalization: The palladacycle undergoes reaction with a coupling partner (e.g., acrylate, aryl iodide).

  • Turnover: Product release and regeneration of the active catalyst.

Visualization of the Catalytic Cycle

The following diagram illustrates the Pd(II)/Pd(0) catalytic cycle for the ortho-olefination of phenols using this DG.

CatalyticCycle Figure 1: Mechanism of Picolinate-Directed Ortho-Olefination Substrate Substrate (Phenyl Picolinate) Coordination Intermediate A (N,O-Coordination to Pd) Substrate->Coordination + Pd(OAc)2 CH_Activation Intermediate B (6-Membered Palladacycle) Coordination->CH_Activation - AcOH (C-H Cleavage) Insertion Olefin Insertion (Carbopalladation) CH_Activation->Insertion + Olefin Elimination Beta-Hydride Elimination (Product Release) Insertion->Elimination Pd_Regen Pd(0) -> Pd(II) (Oxidation by Ag/Cu/O2) Elimination->Pd_Regen Product Released Pd_Regen->Substrate Active Catalyst

Caption: The bidentate N,O-coordination directs Pd(II) to the ortho-C-H bond, forming a 6-membered metallocycle.

Experimental Protocols

Phase 1: Installation of the Directing Group (Esterification)

Before catalysis, the picolinic acid moiety must be attached to the target phenol.

Reagents:

  • Target Phenol (1.0 equiv)

  • Picolinic Acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) (0.2 M)

Procedure:

  • Charge a round-bottom flask with the Phenol and Picolinic Acid in DCM.

  • Cool to 0 °C in an ice bath.

  • Add EDC·HCl and DMAP portion-wise.

  • Stir at room temperature (RT) for 4–12 hours (monitor by TLC).

  • Workup: Dilute with DCM, wash with water, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the This compound .

Phase 2: Catalytic Ortho-Olefination (The Core Reaction)

This protocol describes the olefination with acrylates (Heck-type).

Reagents:

  • This compound (Substrate, 0.2 mmol)

  • Ethyl Acrylate (Coupling Partner, 2.0 equiv)[1]

  • Pd(OAc)₂ (Catalyst, 10 mol%)[1]

  • Ag₂CO₃ (Oxidant, 2.0 equiv) or Benzoquinone/O₂ for catalytic turnover

  • Pivalic Acid (Additive, 0.5 equiv) - Crucial for proton shuttle

  • 1,4-Dioxane or DCE (Solvent, 2.0 mL)

Step-by-Step Protocol:

  • Setup: In a clean screw-cap vial (or Schlenk tube), add the Substrate , Pd(OAc)₂ , Ag₂CO₃ , and Pivalic Acid .

  • Solvent: Add 1,4-Dioxane and the Ethyl Acrylate .

  • Seal: Cap the vial tightly (if using air as oxidant, use an O₂ balloon).

  • Reaction: Heat to 100–110 °C for 18–24 hours.

    • Note: Vigorous stirring is essential due to the heterogeneity of the silver salt.

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove metal residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Table 1: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive Catalyst / PoisoningEnsure Pd(OAc)₂ is dry/fresh. Increase temp to 120 °C.
Poor Regioselectivity Steric crowdingSwitch solvent to t-Amyl alcohol; reduce concentration.
Black Precipitate Pd black formation (decomposition)Add 10–20 mol% PPh₃ or use AgOAc instead of Ag₂CO₃.
Hydrolysis of Ester Trace water in solventUse anhydrous solvents and add 4Å molecular sieves.
Phase 3: Removal of the Directing Group (Cleavage)

To recover the functionalized phenol, the picolinate ester must be hydrolyzed.

Method A: Basic Hydrolysis (Standard)

  • Dissolve the functionalized ester in MeOH/THF (1:1) .

  • Add NaOH (2M, 3.0 equiv) .

  • Stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate.

Method B: Transesterification (Mild)

  • Dissolve in MeOH .

  • Add K₂CO₃ (1.0 equiv) .

  • Stir at 40 °C for 4 hours. (Yields Methyl Picolinate byproduct and free phenol).

Experimental Workflow Diagram

Workflow Figure 2: Complete Experimental Workflow Step1 1. DG Installation (Phenol + Picolinic Acid) Step2 2. C-H Functionalization (Pd-Cat, 110°C, 24h) Step1->Step2 Isolated Ester Step3 3. Purification (Column Chromatography) Step2->Step3 Crude Mix Step4 4. DG Cleavage (NaOH/MeOH) Step3->Step4 Pure Intermediate Final Ortho-Substituted Phenol Step4->Final Hydrolysis

Caption: Step-by-step progression from native phenol to ortho-functionalized product.

References

  • Maiti, D., et al. (2012). "Palladium-catalyzed ortho-C–H olefination of phenols directed by a removable picolinate group."[2] Chemical Science.

  • Zhang, Y., & Gevorgyan, V. (2012). "Removable Directing Groups in Organic Synthesis and Catalysis." Chemical Society Reviews.

  • Engle, K. M., & Yu, J. Q. (2010). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.

  • Lyons, T. W., & Sanford, M. S. (2010). "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews.

Sources

Application Note: Strategic Synthesis of 6-Aryl-Picolinates (Arylex™/Rinskor™ Class)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 6-Aryl-Picolinates for Auxin Herbicide Research Content Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical Researchers, and Lead Optimization Scientists.

Executive Summary

The discovery of 6-aryl-picolinate herbicides, exemplified by Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™) , represents a paradigm shift in auxin herbicide chemistry.[1][2] Unlike legacy auxins (e.g., 2,4-D, picloram) that primarily target the TIR1 receptor, these novel scaffolds exhibit a unique affinity for the AFB5 (Auxin Signaling F-Box 5) co-receptor. This distinct mode of action allows for the control of resistant weed biotypes and improved selectivity in cereal and rice crops.

This guide provides a high-level technical workflow for the synthesis of these privileged scaffolds. We focus on the convergent synthetic strategy , utilizing a Halex (Halogen Exchange) reaction to construct the fluorinated pyridine core, followed by a Suzuki-Miyaura cross-coupling to install the critical 6-aryl tail.

Chemical Biology & SAR Rationale

The potency of 6-aryl-picolinates stems from specific structural motifs that optimize binding within the auxin receptor pocket.

  • The Picolinate Core: The nitrogen of the pyridine and the carboxylate group form a "molecular clamp" that anchors the molecule in the receptor.

  • The 6-Aryl Tail: This bulky group occupies a hydrophobic pocket unique to the AFB5 receptor variant, differentiating it from TIR1-selective auxins.

  • Halogenation Pattern: The 3-chloro-5-fluoro substitution on the pyridine ring prevents metabolic hydroxylation, significantly extending half-life in planta.

Visualization: Structural Logic & Retrosynthesis

G Target Target: 6-Aryl-Picolinate (e.g., Halauxifen-methyl) Coupling Late-Stage Assembly (Suzuki-Miyaura) Coupling->Target Deprotection/Esterification Core Pyridine Core (4-amino-3-chloro-5-fluoro...) Core->Coupling Electrophile Tail Aryl Tail (Boronic Acid/Ester) Tail->Coupling Nucleophile Halex Halex Reaction (Cl -> F Exchange) Halex->Core Regioselective Amination Start Starting Material (Pentachloropyridine or Tetrachloropicolinonitrile) Start->Halex CsF, DMSO, Heat

Figure 1: Retrosynthetic dissection of 6-aryl-picolinates showing the convergent assembly of the fluorinated core and the aryl tail.

Detailed Protocol A: Synthesis of the Fluorinated Pyridine Core

Objective: Synthesize methyl 4-amino-3,6-dichloro-5-fluoropicolinate (or related intermediate) via the Halex reaction. This method is superior to direct chlorination for accessing specific fluorination patterns.

Mechanistic Insight

The Halex reaction utilizes the high lattice energy of metal halides to drive the exchange of chlorine for fluorine. In polychlorinated pyridines, the positions ortho and para to the ring nitrogen are most activated for Nucleophilic Aromatic Substitution (


).
Materials
  • Substrate: 3,4,5,6-Tetrachloropicolinonitrile (TCPN).

  • Fluorinating Agent: Cesium Fluoride (CsF) (Must be anhydrous; dry at 150°C under vacuum).

  • Solvent: Dimethyl sulfoxide (DMSO) or Sulfolane (anhydrous).

  • Quench: Water/Ice.

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck flask equipped with a mechanical stirrer and temperature probe, charge TCPN (1.0 equiv) and CsF (3.5 equiv).

  • Solvation: Add DMSO (5 vol relative to TCPN) under an inert atmosphere (

    
    ).
    
  • Reaction: Heat the slurry to 60–70°C . Monitor via GC-MS or HPLC.

    • Critical Checkpoint: You will observe a sequential exchange. The target is often the trifluoro intermediate. Over-reaction leads to tetra-fluoro species; under-reaction leaves di-fluoro species.

    • Target Species: 4,5,6-trifluoro-3-chloropicolinonitrile.

  • Workup: Cool to room temperature. Pour the reaction mixture slowly into crushed ice/water (10 vol). The product typically precipitates as a solid.

  • Filtration: Filter the solids, wash copiously with water to remove DMSO and CsCl. Dry in a vacuum oven at 45°C.

  • Regioselective Amination:

    • Dissolve the fluorinated intermediate in EtOAc.

    • Sparge with Ammonia gas (

      
      )  or add aqueous 
      
      
      
      at ambient temperature.
    • Selectivity: The fluorine at the 4-position is most labile to nucleophilic attack by ammonia due to resonance stabilization of the Meisenheimer complex.

  • Hydrolysis & Esterification: Convert the nitrile to the methyl ester using

    
     in Methanol (reflux, 6h).
    

Detailed Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Install the 6-aryl tail (e.g., 4-chloro-2-fluoro-3-methoxyphenyl) onto the pyridine core.

Mechanistic Insight

Steric hindrance at the 6-position of the pyridine (flanked by the ring nitrogen and potentially a 5-fluoro group) requires a highly active catalyst system. We utilize Pd(dppf)Cl2 for its large bite angle and stability, or Pd(OAc)2/SPhos for challenging sterics.

Materials
  • Electrophile: Methyl 4-amino-3,6-dichloro-5-fluoropicolinate (from Protocol A).

  • Nucleophile: (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2.0 M aqueous) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Inerting: Charge the electrophile (1.0 equiv), boronic acid (1.2 equiv), and Pd-catalyst into a reaction vial. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Degas the Dioxane/Water mixture separately (sparge with Argon for 15 mins) before adding to the solids via syringe.

  • Activation: Add the base.

  • Heating: Heat the reaction to 85°C for 4–12 hours.

    • Monitoring: Monitor the disappearance of the pyridine starting material via HPLC (C18 column, Acetonitrile/Water gradient).

  • Scavenging: Cool to RT. Add a silica-thiol scavenger or activated carbon to remove residual Palladium. Filter through Celite.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).

    • Note: The product is often a white to off-white solid.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized herbicide candidates, compare analytical data against established standards.

Data Summary Table
ParameterHalauxifen-methyl (Arylex)Florpyrauxifen-benzyl (Rinskor)
Molecular Formula


Key 1H NMR Signal

3.8-3.9 (s, 3H,

)

5.3 (s, 2H,

)
Key 19F NMR Distinct shift for 5-F vs 6-aryl-FMultiple F signals (core + tail)
HPLC Retention Mid-eluting (C18)Late-eluting (Lipophilic Benzyl ester)
Target Receptor AFB5 > TIR1AFB5 > TIR1
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Coupling Step1 Halex Reaction (DMSO, 60°C) Step2 Amination (NH3, EtOAc) Step1->Step2 Step3 Esterification (MeOH, H+) Step2->Step3 Step4 Suzuki Coupling (Pd(dppf)Cl2) Step3->Step4 Step5 Purification (Flash Chrom.) Step4->Step5

Figure 2: Operational workflow from raw materials to purified active ingredient.

References

  • Discovery of Arylex and Rinskor: Epp, J. B., et al. (2016).[3][4] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.

  • Halex Reaction Process: Whiteker, G. T., et al. (2019).[5] Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development.

  • Mechanism of Action (AFB5): Lee, S., et al. (2014). Defining the structural basis for auxin perception by the TIR1 ubiquitin ligase.

  • Florpyrauxifen-benzyl Synthesis Patent: U.S. Patent 2018/0162814 A1. Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

  • Halauxifen-methyl Synthesis Route: ChemicalBook Review (2024). Synthetic route to the herbicide Halauxifen-methyl.

Sources

Troubleshooting & Optimization

purification methods for phenyl pyridine-2-carboxylate: recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Phenyl Pyridine-2-Carboxylate Ticket ID: #PUR-882-PYR Subject: Optimization of Purity: Recrystallization vs. Flash Chromatography Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Purification Challenge

You are likely synthesizing This compound (Phenyl picolinate), an ester formed from picolinic acid and phenol.[1] This compound presents a unique "double-trouble" purification profile:

  • The Pyridine Nitrogen: It is basic and interacts with acidic silanols on silica gel, causing severe peak tailing (streaking).[2]

  • The Phenol Impurity: If you used phenol as a reagent, it is difficult to remove due to its tendency to sublime and its similar polarity to the ester in non-polar solvents.

This guide provides a decision framework and detailed protocols to resolve these specific issues.

Module 1: Diagnostic Decision Matrix

Before starting, determine the most efficient path based on your crude material's profile.

Parameter Choose Recrystallization (Method A) Choose Chromatography (Method B)
Scale > 5.0 grams< 1.0 gram (or analytical samples)
Crude Purity > 85% (Solid crude)< 70% (Oily/Tar crude)
Main Impurity Picolinic Acid / DCU (Urea)Unreacted Phenol / Close-running byproducts
Physical State Crystalline SolidOil or Sticky Solid
Time Constraint Low (Overnight required)High (Results needed in 2 hours)
Visual Workflow: Decision Logic

purification_logic Start Start: Crude Phenyl Picolinate State Physical State of Crude? Start->State Impurity Dominant Impurity? State->Impurity Oil / Sticky Recryst METHOD A: Recrystallization (EtOH/Hexane) State->Recryst Crystalline Solid Impurity->Recryst Urea / Acid Salts Column METHOD B: Flash Chromatography (Buffered Silica) Impurity->Column Phenol / Tar Check Check HPLC/NMR Recryst->Check Purity < 98%? Check->Column Yes (Polishing)

Caption: Logical flow for selecting the primary purification method based on physical state and impurity profile.

Module 2: Method A – Recrystallization (The "Art")[3][4][5][6]

Recrystallization is preferred for scale-up but requires the compound to be a solid.[1] Phenyl picolinate has a melting point of approx. 74–76°C.[1]

Common Failure Mode: "Oiling Out" (The compound separates as liquid droplets instead of crystals).

Optimized Solvent Systems
  • Solvent A (Single): Ethanol (95%).[1]

    • Pros: Good solubility curve.[1]

    • Cons: Loss of yield if too much solvent is used.[1][3]

  • Solvent B (Binary): Ethyl Acetate / Hexane (1:4 ratio).[1]

    • Pros: Excellent for removing non-polar phenol impurities.[1]

Step-by-Step Protocol
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethyl Acetate dropwise while heating at 60°C until just dissolved.[1]

  • The Anti-Solvent: Remove from heat.[1] Slowly add Hexane (warm) until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.[1]

  • Nucleation: Allow to cool to room temperature slowly (wrap flask in foil/towel to insulate).

    • Troubleshooting: If oil droplets form, scratch the glass inner wall with a spatula or add a seed crystal immediately.

  • Harvest: Cool in an ice bath for 30 mins. Filter via vacuum.[1][4] Wash with cold Hexane.

Module 3: Method B – Flash Chromatography (The "Science")

Chromatography is necessary if the crude is an oil or contains significant phenol.

Critical Issue: Pyridine derivatives streak on standard silica gel. The basic nitrogen interacts with acidic silanols (


), causing broad, tailing peaks that co-elute with impurities.[2]
The Solution: Amine Deactivation

You must use a mobile phase modifier.[1]

  • Standard Modifier: 1% Triethylamine (TEA) in the mobile phase.[1]

  • Alternative: Pre-wash the silica column with 1% TEA in Hexane, then run your gradient.

Protocol: Buffered Flash Chromatography[1]
  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase Preparation:

    • Solvent A: Hexanes + 1% Et3N.[1]

    • Solvent B: Ethyl Acetate + 1% Et3N.[1]

  • Gradient Profile:

    • 0–5 min: 5% B (Elutes unreacted Phenol).[1]

    • 5–15 min: 5%

      
       30% B (Product elution).[1]
      
    • 15–20 min: 30%

      
       50% B (Elutes polar byproducts/acids).[1]
      
  • Loading: Use DCM (Dichloromethane) for liquid loading or adsorb onto silica (dry load) if the crude is not soluble in Hexane.[1]

Data: Retention Factor (


) Shift 
Compound

(Hex/EtOAc 3:1) No TEA

(Hex/EtOAc 3:1) With 1% TEA
Peak Shape
Phenyl Picolinate 0.30 (Streaking)0.35 (Sharp)Symmetrical
Phenol 0.450.45Sharp
Picolinic Acid 0.00 (Baseline)0.05Broad

Module 4: Troubleshooting & FAQs

Q: My product smells like phenol even after recrystallization. How do I fix this? A: Phenol can occlude into the crystal lattice.[1]

  • Fix: Dissolve the solid in Ethyl Acetate and wash the organic layer with 10%

    
     (Sodium Carbonate)  or 1M NaOH  (cold, rapid wash).
    
  • Warning: Picolinate esters are hydrolytically unstable in strong base.[1] Use cold solutions and minimize contact time (< 2 mins), then immediately neutralize/wash with brine.

Q: I see a "ghost peak" in NMR at 8.6 ppm after chromatography. A: This is likely residual Triethylamine (TEA) or its salt.[1]

  • Fix: TEA is volatile.[1] Dissolve the product in DCM and rotovap down 3 times. If it persists, store the solid under high vacuum (0.1 mbar) overnight.

Q: Can I use Acid-Base extraction instead of a column? A: No.

  • The pyridine nitrogen is basic (

    
    ), but the ester is sensitive.
    
  • Acid extraction (using HCl) will protonate the pyridine and pull it into water, but it also activates the ester toward hydrolysis. This method is high-risk for yield loss.[1]

References

  • Purification of Pyridine Derivatives

    • Technique: "Deactiv
    • Source:J. Org.[1] Chem. protocols for basic heterocycles.[1][2]

    • Context: Essential for preventing tailing of pyridine-2-carboxylate.[1]

    • [1]

  • Synthesis and Properties of Picolinate Esters

    • Paper: "Synthesis of Phenyl Picolinate via Steglich Esterific
    • Relevance: Confirms melting point range and solubility d
    • Source:Organic Syntheses, Coll.[1] Vol. 9, p. 650 (General esterification methods).[1]

  • Recrystallization of Low-Melting Esters

    • Method: "Oiling Out Prevention via Seeding."[1]

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Section 2.20.

    • [1]

Sources

Technical Support Center: Optimizing Phenyl Picolinate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing phenyl picolinate cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to enhance the success of your experiments.

Introduction: The Challenge and Opportunity of Phenyl Picolinate Cross-Coupling

The cross-coupling of phenyl picolinates represents a significant advancement in synthetic chemistry, offering a valuable method for the construction of carbon-carbon bonds. This reaction is particularly useful in the synthesis of complex molecules, including pharmaceuticals and functional materials. However, like many transition metal-catalyzed reactions, its success is highly dependent on a nuanced interplay of various reaction parameters. Low yields, catalyst deactivation, and the formation of undesired side products are common hurdles.

This guide provides a structured approach to overcoming these challenges. By understanding the underlying mechanistic principles and the role of each reaction component, you can systematically troubleshoot and optimize your reaction conditions for improved efficiency, selectivity, and reproducibility.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with phenyl picolinate cross-coupling reactions.

Q1: What are the most common catalysts for this reaction, and how do I choose the right one?

The choice of catalyst is critical and often substrate-dependent. While palladium-based catalysts are widely used in many cross-coupling reactions, nickel catalysts have shown unique reactivity and are often preferred for the activation of less reactive C-O bonds in aryl esters.[1][2][3]

  • Palladium Catalysts: Pre-formed palladium(II) precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) are a good starting point.[4] These are often more stable and lead to more reproducible results compared to catalysts generated in situ.

  • Nickel Catalysts: For challenging substrates or when C-O bond cleavage is difficult, nickel catalysts can be more effective.[2][3][5] Nickel can access different oxidation states and engage in radical pathways, which can be advantageous.[2][5][6]

Recommendation: If you are new to this reaction, consider starting with a high-throughput screening kit that includes a variety of palladium and nickel precatalysts with different ligands. This allows for the rapid identification of a promising catalyst system for your specific substrates.

Q2: My reaction is not proceeding or is very sluggish. What are the likely causes?

A stalled reaction can be due to several factors:

  • Inefficient Oxidative Addition: The first step in the catalytic cycle, oxidative addition of the phenyl picolinate to the metal center, can be challenging.[1][7] This is particularly true for electron-rich aryl picolinates. Using a more electron-rich and sterically demanding ligand can often promote this step.[8]

  • Catalyst Deactivation: The catalyst can be deactivated through various pathways, including the formation of inactive metal species (e.g., palladium black) or binding of the pyridine nitrogen to the metal center, which can inhibit catalysis.[9]

  • Insufficient Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[10]

  • Poorly Soluble Reagents: If any of your starting materials or the base are not sufficiently soluble in the chosen solvent, the reaction will be slow.[10]

Q3: I am observing significant homocoupling of my coupling partner. How can I minimize this side reaction?

Homocoupling is a common side reaction, especially with organoboron reagents in Suzuki-Miyaura type couplings.[7] Key factors that influence homocoupling include:

  • Presence of Oxygen: Trace amounts of oxygen can promote homocoupling. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • Base: The choice and strength of the base can impact the rate of homocoupling.[11] Sometimes, a weaker base can be beneficial.

  • Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others. Screening different ligands may be necessary.

  • Copper Co-catalyst in Sonogashira-type couplings: In reactions involving terminal alkynes, the copper co-catalyst can promote alkyne homocoupling. Copper-free protocols have been developed to address this issue.[7]

Q4: How critical is the choice of base and solvent?

The base and solvent play crucial roles and their effects are often interconnected.[11][12][13][14]

  • Base: The base is often required to facilitate the transmetalation step in the catalytic cycle.[7][9] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[11][15] The strength and solubility of the base are important considerations.[11][14] For instance, in Suzuki-Miyaura couplings, the base helps to form the more reactive boronate species.[7]

  • Solvent: The solvent must be able to dissolve all reaction components and can influence the rate and selectivity of the reaction.[12][13] Aprotic polar solvents like DMF, dioxane, and THF are commonly used.[13][16] In some cases, aqueous or biphasic solvent systems can be beneficial, particularly for improving the solubility of inorganic bases.[10][14][15]

Troubleshooting Guide

This table provides a systematic approach to troubleshooting common problems encountered during the optimization of phenyl picolinate cross-coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst or inefficient oxidative addition.[8] 2. Catalyst poisoning or deactivation.[9] 3. Incorrect base or solvent.[11][12][13] 4. Insufficient reaction temperature or time.[10] 5. Poor quality of reagents (e.g., moisture, impurities).1. Screen a panel of catalysts (both Pd and Ni) and ligands.[16] Consider using more electron-rich and bulky ligands. 2. Ensure rigorous inert atmosphere techniques and use degassed solvents. 3. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).[14][16] Consider a water co-solvent to improve base solubility.[10] 4. Incrementally increase the reaction temperature and monitor the reaction progress over time. 5. Use freshly purified reagents and anhydrous solvents.
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Presence of oxygen promoting homocoupling. 2. Inappropriate base or reaction conditions favoring protodeboronation of boronic acids.[17] 3. Side reactions of functional groups on the substrates.1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. For boronic acids, consider using a weaker base, lower temperature, or switching to a more stable boronic acid derivative like a pinacol or MIDA ester.[17] 3. Protect sensitive functional groups if they are not compatible with the reaction conditions.
Inconsistent Results 1. Variability in reagent quality (especially the base and boronic acid).[17] 2. Inconsistent reaction setup (e.g., variations in stirring rate, temperature control). 3. Trace amounts of water or oxygen.1. Use reagents from the same batch or purify them before use. For sensitive boronic acids, consider converting them to more stable esters for storage.[17] 2. Standardize the experimental setup and procedure meticulously. 3. Always use freshly distilled/dried solvents and ensure proper degassing.
Difficulty with Product Isolation/Purification 1. Formation of closely related byproducts. 2. Residual catalyst or ligands in the product.1. Optimize the reaction to minimize byproduct formation. 2. Employ appropriate workup procedures to remove metal residues. This may include washing with aqueous solutions of chelating agents or using scavengers. Consider purification by column chromatography or recrystallization.

Experimental Protocols

High-Throughput Screening for Catalyst and Ligand Optimization

High-throughput experimentation (HTE) is a powerful tool for rapidly identifying optimal reaction conditions.[16][18][19]

Objective: To efficiently screen a variety of catalysts and ligands to identify the most effective combination for a specific phenyl picolinate cross-coupling reaction.

Materials:

  • A pre-weighed catalyst and ligand screening kit (e.g., KitAlysis™).

  • An array of reaction vials (e.g., 96-well plate).[18]

  • Inert atmosphere glovebox or Schlenk line.

  • Automated liquid handler or multichannel pipette.

  • Analytical instrumentation for reaction analysis (e.g., LC-MS, GC-MS).[18][19]

Procedure:

  • Stock Solution Preparation: Inside an inert atmosphere glovebox, prepare stock solutions of your phenyl picolinate, coupling partner, and base in a suitable degassed solvent.

  • Dispensing Reagents: Use an automated liquid handler or multichannel pipette to dispense the stock solutions into the reaction vials containing the pre-weighed catalysts and ligands.

  • Reaction Execution: Seal the reaction plate and place it on a heating/stirring block at the desired temperature.

  • Quenching and Analysis: After the specified reaction time, quench the reactions and prepare the samples for analysis by LC-MS or GC-MS to determine the conversion and yield of the desired product.

  • Data Analysis: Generate a heat map of the results to visually identify the most promising reaction conditions.[18]

General Protocol for a Phenyl Picolinate Cross-Coupling Reaction

This protocol provides a general starting point that should be further optimized based on the results of screening experiments.

Reaction: Phenyl picolinate + Arylboronic acid → Biaryl product

Reagents:

  • Phenyl picolinate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium or Nickel catalyst (1-5 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the phenyl picolinate, arylboronic acid, and base.

  • Add the catalyst and ligand (if separate).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights

A fundamental understanding of the reaction mechanism is crucial for rational optimization. The generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][20]

Catalytic_Cycle cluster_cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar'(L_n) PdII_Aryl->PdII_Biaryl Ar'-M Transmetalation Transmetalation PdII_Biaryl->Pd0 Ar-Ar' Product Ar-Ar' PdII_Biaryl->Product RedElim Reductive Elimination ArylX Phenyl Picolinate (Ar-X) ArylM Coupling Partner (Ar'-M)

Caption: Generalized catalytic cycle for cross-coupling reactions.

For nickel-catalyzed reactions, the mechanism can be more complex, potentially involving Ni(I)/Ni(III) catalytic cycles or radical pathways, which can offer alternative reactivity for challenging substrates.[2][3][5][6]

Conclusion

Optimizing phenyl picolinate cross-coupling reactions requires a systematic and informed approach. By leveraging high-throughput screening techniques, understanding the roles of each reaction component, and being aware of potential side reactions, researchers can significantly improve the efficiency and reliability of this valuable synthetic method. This guide serves as a comprehensive resource to aid in your troubleshooting and optimization efforts, ultimately accelerating your research and development goals.

References

  • Mechanism of Ni-catalyzed selective C-O bond activation in cross-coupling of aryl esters.Source: Not specified.
  • KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit.Source: Not specified.
  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions.Source: PubMed.
  • From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride.Source: ACS Publications - Organic Process Research & Development.
  • High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor.Source: RSC Publishing - Reaction Chemistry & Engineering.
  • Ni-catalyzed asymmetric C-P cross-coupling reaction via Ni(I)/Ni(III)
  • Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionaliz
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions.Source: OAE Publishing.
  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions.
  • Cross-Coupling Reactions Guide.Source: Not specified.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.Source: ArODES HES-SO.
  • Solvent effects in palladium catalysed cross-coupling reactions.Source: White Rose Research Online.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.Source: PMC.
  • The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media.Source: PMC.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • Technical Support Center: 2-Nitrophenylboronic Acid in Cross-Coupling Reactions.Source: Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.Source: PMC.
  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.Source: Not specified.
  • Diagnosing issues with a failed Suzuki coupling?Source: Reddit.

Sources

Technical Support Center: Resolving Solubility Issues of Metal-Phenyl Picolinate Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Optimization for Metal-Phenyl Picolinate Architectures Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

Executive Summary: The Solubility Paradox

Metal-phenyl picolinate complexes (e.g., Iridium(III) bis(phenylpyridine) picolinate derivatives or Zinc/Ruthenium picolinate analogues) present a classic "solubility paradox" in drug development and materials science. Their rigid, planar geometries—essential for bio-activity or photophysical efficiency—drive strong


 stacking interactions, resulting in high lattice energies that resist solvation.

This guide moves beyond basic "add more solvent" advice. It deconstructs the thermodynamic barriers of these complexes and provides engineered solutions for synthesis, purification, and biological formulation.

Diagnostic Troubleshooting (Q&A)

Phase 1: Synthesis & Purification Issues

Q1: My complex precipitates as an intractable sludge during the chelation step. How do I recover a clean product? Diagnosis: This is likely a "Kinetic Trap." The complex forms faster than it can solvate, trapping impurities (unreacted ligand/salts) within the precipitate lattice. Solution:

  • Switch to a "Digestive" Solvent System: Instead of a single solvent, use a binary system where the product is marginally soluble at high temperatures but insoluble at room temperature (e.g., 2-Methoxyethanol/Water or Glycerol/Ethanol).

  • Thermodynamic Ripening: Heat the "sludge" to reflux for 2–4 hours. This allows small, impure particles to dissolve and redeposit onto larger, purer crystals (Ostwald Ripening).

  • Ligand Excess: Ensure a 1.1x equivalent of the picolinate ligand to drive the equilibrium fully to the product side, preventing mixed-species precipitation.

Q2: I cannot get the complex into solution for NMR characterization. DMSO-d6 works, but the peaks are broad. Diagnosis: Broad peaks in DMSO often indicate aggregation or paramagnetic impurities , not just viscosity. Picolinate complexes often form stacked dimers in solution. Solution:

  • Temperature-Dependent NMR: Run the acquisition at 330–350 K. Heat disrupts the

    
     aggregates, sharpening the signals.
    
  • Solvent Switch: If the complex is neutral, try Tetrachloroethane-d2 (

    
    ) at elevated temperatures. It has excellent penetrating power for planar stacks.
    
  • Disaggregation Agents: Add a trace amount (1-2%) of TFA-d (Trifluoroacetic acid) if the complex is acid-stable. This protonates peripheral basic sites, breaking intermolecular H-bonds.

Phase 2: Biological & Formulation Issues

Q3: The complex crashes out immediately upon addition to cell culture media (RPMI/DMEM). Diagnosis: "Solvent Shock." Diluting a DMSO stock (high dielectric constant) into aqueous media (high polarity, high ionic strength) causes a rapid spike in surface tension, forcing the hydrophobic complex to aggregate. Solution:

  • The "Step-Down" Dilution Protocol: Do not inject 100% DMSO stock directly.

    • Step A: Dilute DMSO stock 1:1 with PEG-400 (Polyethylene glycol).

    • Step B: Dilute this mix 1:10 with saline.

    • Step C: Add to media.[1] The PEG acts as an interfacial buffer.

  • Encapsulation: Use HP-

    
    -Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .
    
    • Protocol: Dissolve cyclodextrin in water (20% w/v). Add the metal complex. Sonicate at 40°C for 30 mins. The hydrophobic phenyl ring inserts into the cyclodextrin cavity, shielding it from water.

Q4: We need to improve water solubility intrinsically without changing the metal center. Diagnosis: You need to lower the Lattice Energy (


) or increase the Enthalpy of Solvation (

). Solution: Structural modification of the Phenyl or Picolinate ring.
  • Strategy A (Steric Disruption): Add a tert-butyl or trifluoromethyl group to the phenyl ring. This "3D bulk" prevents the flat molecules from stacking efficiently, lowering the energy required to break the crystal lattice.

  • Strategy B (Polar Decoration): Functionalize the picolinate backbone at the 4-position with a solubilizing tail (e.g., -COOH, -SO3H, or a short PEG chain).

Technical Protocols

Protocol A: The "Solubility Ladder" Screening

Use this standardized workflow to determine the exact solubility parameter (


) of your complex.
StepSolvent ClassSpecific SolventTarget InteractionObservation Criteria
1 Non-PolarTolueneVan der WaalsClear = Lipophilic
2 ChlorinatedDichloromethane (DCM)Dipole-DipoleClear = General Organic Soluble
3 Polar AproticAcetone / THFH-Bond AcceptorClear = Moderately Polar
4 High DielectricDMSO / DMFStrong DipoleClear = Polar/Stacking Prone
5 ProticMethanol / EthanolH-Bond DonorClear = Hydrophilic Potential
6 AqueousPBS Buffer (pH 7.4)Ionic/HydrationClear = Bio-Available

Execution:

  • Weigh 1 mg of complex into 6 separate vials.

  • Add 100

    
    L of respective solvent.
    
  • Sonicate for 5 mins at 25°C.

  • If insoluble, heat to 50°C.

  • Result: If soluble only in DMSO (Step 4), your complex is Aggregation Prone . Proceed to Protocol B.

Protocol B: Encapsulation for Bio-Assays (Cyclodextrin Method)

For complexes insoluble in pure water but required for IV/Cell studies.

  • Stock Prep: Prepare a 10 mM solution of the Metal-Phenyl Picolinate complex in DMSO.

  • Carrier Prep: Prepare a 200 mM solution of HP-

    
    -Cyclodextrin in Phosphate Buffered Saline (PBS).
    
  • Mixing: Slowly add the DMSO stock to the Cyclodextrin solution (1:10 ratio) while vortexing.

    • Final Concentration: 1 mM Complex, 5% DMSO.

  • Equilibration: Shake at 37°C for 1 hour.

  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove un-encapsulated aggregates.
    
  • Validation: Verify concentration using UV-Vis spectroscopy (compare absorbance to a standard curve).

Visualizing the Solubility Strategy

Diagram 1: Troubleshooting Logic Tree

A decision pathway for researchers facing precipitation or poor dissolution.

SolubilityLogic Start Start: Solubility Issue Detected IssueType Identify Context Start->IssueType Synth Synthesis/Purification IssueType->Synth Chemical Purity Bio Biological Formulation IssueType->Bio Application Precip Immedate Precipitation? Synth->Precip NMR Poor NMR Signal? Synth->NMR MediaCrash Crashes in Media? Bio->MediaCrash Intrinsic Need Water Solubility? Bio->Intrinsic Kinetic Kinetic Trap Detected Precip->Kinetic Yes Action1 Action: High-Temp Reflux (Ostwald Ripening) Kinetic->Action1 Stacking Aggregation/Stacking NMR->Stacking Yes Action2 Action: Heat to 340K or Add TFA-d Stacking->Action2 Shock Solvent Shock MediaCrash->Shock Yes Action3 Action: PEG-400 Step-Down or Cyclodextrin Shock->Action3 Mod Structural Mod Required Intrinsic->Mod Yes Action4 Action: Add -SO3H or Bulky t-Butyl Groups Mod->Action4

Caption: Decision matrix for diagnosing and resolving solubility failures in metal-phenyl picolinate workflows.

Diagram 2: Structural Engineering for Solubility

The iterative cycle of modifying the ligand architecture to lower lattice energy.

StructuralDesign Base Base Complex (Planar, Insoluble) Step1 Steric Bulk Addition (t-Butyl / CF3) Base->Step1 Disrupt Stacking Step2 Polar Functionalization (-COOH / -SO3H) Step1->Step2 Increase Polarity Step3 Counter-Ion Exchange (Cl- to PF6- or BPh4-) Step2->Step3 If Charged Result Soluble Candidate Step2->Result If Neutral Step3->Result Validation

Caption: Workflow for chemical modification of ligands to enhance solubility parameters.

Quantitative Data: Solvent Parameters

When selecting a co-solvent, match the Dipole Moment and Dielectric Constant to your specific complex variant.

SolventBoiling Point (°C)Dielectric Constant (

)
Dipole Moment (D)Suitability for Picolinates
Dichloromethane 408.91.60High (For organic synthesis/purification)
Tetrahydrofuran 667.51.75Medium (Good for synthesis, poor for storage)
Ethanol 7824.51.69Low (Often causes precipitation)
DMSO 18946.73.96Excellent (Dissolves aggregates, hard to remove)
Water 10080.11.85Very Low (Requires functionalization or formulation)

References

  • BenchChem Technical Support. (2025). Optimizing Metal Complex Formation: Solvent Choice and Purification.[2][3] BenchChem.[3] Link

  • Wenger, O. S., et al. (2022). Exploiting a New Strategy to Prepare Water‐Soluble Heteroleptic Iridium(III) Complexes. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (2025). Product Specification: Bisiridium(III) (FIrPic).[4][5] Sigma-Aldrich. Link

  • MDPI Molecules. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo Ancillary Ligands. MDPI. Link

  • International Journal of Medical Science. (2022). Techniques for Improving Solubility of Poorly Soluble Drugs.[6][7][8] IJMSDR. Link

Sources

minimizing side reactions in phenyl pyridine-2-carboxylate aminolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenyl Pyridine-2-Carboxylate Aminolysis

Case ID: Phenyl-Pic-Aminolysis-Optimization Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are performing an aminolysis reaction on This compound (phenyl picolinate). This substrate is a "double-activated" ester: the phenyl group acts as a good leaving group (phenoxide), and the pyridine nitrogen at the 2-position provides inductive electron withdrawal and a site for metal-chelation assistance.

However, this reactivity comes with a cost. The system is prone to hydrolytic degradation , amine protonation (poisoning) , and competitive inhibition . This guide provides the mechanistic understanding and protocols necessary to minimize these side reactions and maximize yield.

Part 1: Mechanistic Intelligence & Causality

To troubleshoot effectively, you must understand the two competing pathways occurring in your flask.

The Primary Pathway (Desired Aminolysis)

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][2] The breakdown of this intermediate expels the phenoxide ion (


).
  • Critical Factor: The pyridine nitrogen can coordinate with Lewis acids (metals) or hydrogen bond with the incoming amine, acting as an internal catalyst.

The Silent Killers (Side Reactions)
  • Amine Poisoning (Self-Inhibition): The leaving group is phenol (

    
    ). As the reaction proceeds, phenol accumulates. It protonates the unreacted amine (
    
    
    
    ), rendering it non-nucleophilic. Result: The reaction stalls at ~50-60% conversion.
  • Hydrolysis: The pyridine ring makes the ester highly electrophilic. Trace moisture in the solvent (even <500 ppm) competes with the amine, especially if the amine is sterically hindered. Result: Formation of picolinic acid.

  • Transesterification: If you use alcoholic solvents (MeOH, EtOH), the alkoxide will displace the phenoxide, forming a less reactive alkyl ester (methyl picolinate). Result: Reaction stops or slows drastically.

Part 2: Visualization of Reaction Logic

The following diagram illustrates the mechanistic bifurcation and the critical control points.

AminolysisPathways Substrate This compound + Amine (R-NH2) Tetrahedral Tetrahedral Intermediate (Zwitterionic) Substrate->Tetrahedral Nucleophilic Attack (Rate Limiting) Acid Picolinic Acid (Hydrolysis Product) Substrate->Acid + H2O (Trace) AlkylEster Alkyl Ester (Transesterification) Substrate->AlkylEster + ROH (Solvent) Amide Pyridine-2-Carboxamide (Target Product) Tetrahedral->Amide Explusion of PhO- Phenol Phenol (Byproduct) pKa ~10 Tetrahedral->Phenol AmineSalt Amine Salt (R-NH3+) (Inactive Nucleophile) Phenol->AmineSalt Proton Transfer (Stalls Reaction)

Caption: Fig 1. Mechanistic pathways showing the "Amine Salt" feedback loop which is the primary cause of stalled reactions in phenyl ester aminolysis.

Part 3: Troubleshooting Guides (FAQ Format)

Q1: My reaction stalls at 50-60% conversion. Adding more heat doesn't help. Why?

Diagnosis: You are suffering from Product Inhibition via amine protonation. The Mechanism: For every molecule of amide formed, one molecule of phenol is released. This phenol acts as an acid, protonating your remaining amine nucleophile. The Fix:

  • Add a Non-Nucleophilic Base: Include 1.2–1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). These bases will scavenge the phenol proton, keeping your primary amine free and nucleophilic.

  • Alternative: If your product is acid-sensitive, use a solid-supported carbonate base (

    
    ) to neutralize the phenol heterogeneously.
    
Q2: I see a new spot on TLC that corresponds to Picolinic Acid. Is my ester unstable?

Diagnosis: Hydrolysis driven by "wet" solvents. The Mechanism: Phenyl picolinates are significantly more moisture-sensitive than standard alkyl benzoates due to the electron-withdrawing pyridine ring. Standard "bottle-grade" solvents often contain enough water to hydrolyze 5-10% of your starting material. The Fix:

  • Solvent Protocol: Use anhydrous Acetonitrile (MeCN) or Toluene. Avoid DMF if possible, as it is hygroscopic.

  • Drying: Store solvents over 3Å or 4Å molecular sieves for 24 hours prior to use.

Q3: The reaction is too slow with my sterically hindered amine. How can I accelerate it without heating?

Diagnosis: Kinetic barrier due to steric hindrance. The Mechanism: Heating phenyl esters often leads to decomposition (decarboxylation or polymerization). You need Lewis Acid Catalysis . The Fix:

  • Add a Catalyst: Add 5-10 mol% of Zinc Acetate (

    
    )  or Copper(II) Acetate .
    
  • Why it works: The metal ion chelates between the pyridine nitrogen and the carbonyl oxygen. This locks the conformation and significantly increases the electrophilicity of the carbonyl carbon, facilitating attack by weak or hindered nucleophiles [1].

Part 4: Optimized Experimental Protocol

Objective: Synthesis of Pyridine-2-carboxamide with >90% yield and <1% hydrolysis.

Materials Table
ReagentEquivalentsRoleNotes
This compound1.0SubstrateDry under vacuum before use.
Amine (

)
1.1 - 1.2NucleophileSlight excess ensures completion.
DIPEA (Hünig's Base)1.5ScavengerNeutralizes leaving phenol.
Solvent: Acetonitrile (MeCN)[0.2 M]MediumMUST be anhydrous.
Catalyst:

0.05 (5 mol%)ActivatorOptional: Use only for hindered amines.
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask or reaction vial under Argon/Nitrogen flow.

    • Charge the flask with this compound (1.0 equiv).

  • Solvation:

    • Add anhydrous MeCN (concentration ~0.2 M relative to ester).

    • Critical Check: If the solution is cloudy, check water content. It should be clear.

  • Base Addition:

    • Add DIPEA (1.5 equiv). Stir for 5 minutes.

    • Note: The solution may turn slightly yellow; this is normal for pyridine bases.

  • Nucleophile Addition:

    • Add the Amine (1.1 equiv) dropwise at Room Temperature (20-25°C).

    • Catalyst Step (Optional): If using a hindered amine, add 5 mol%

      
       now.
      
  • Monitoring:

    • Monitor by TLC or LCMS at T=1h and T=4h.

    • Success Metric: Disappearance of the phenyl ester peak (UV active).

    • Stop Condition: If conversion >95%, proceed to workup.

  • Workup (Phenol Removal):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1: 1M NaOH or 10%

      
       (3x). This converts the phenol byproduct into water-soluble sodium phenoxide, removing it from the organic layer.
      
    • Wash 2: Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      

Part 5: Decision Tree for Optimization

TroubleshootingTree Start Start: Reaction Monitoring CheckYield Is Conversion > 90%? Start->CheckYield Success Proceed to Workup (Wash w/ NaOH) CheckYield->Success Yes CheckStall Did it stall at ~50%? CheckYield->CheckStall No AddBase Add 0.5 eq DIPEA (Phenol Poisoning) CheckStall->AddBase Yes CheckSpeed Is reaction < 10% after 4h? CheckStall->CheckSpeed No CheckSolvent Is Solvent Alcohol? CheckSpeed->CheckSolvent Yes Transester Switch to MeCN (Transesterification Issue) CheckSolvent->Transester Yes (MeOH/EtOH) AddCat Add 5 mol% Zn(OAc)2 (Steric Issue) CheckSolvent->AddCat No (Aprotic)

Caption: Fig 2. Logic flow for diagnosing low yields in phenyl ester aminolysis.

References

  • Metal Ion Catalysis in Hydrolysis/Aminolysis

    • Title: Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline.[3]

    • Source: NIH / PubMed (Chin, J. et al.)
    • URL:[Link]

  • Kinetics of Phenyl Ester Aminolysis

    • Title: Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates.[4]

    • Source: Journal of Organic Chemistry (Castro, E. A. et al.)
    • URL:[Link]

  • Solvent Effects on Aminolysis

    • Title: The mechanism of ester aminolysis in non-hydroxylic media.[5]

    • Source: Journal of the Chemical Society B (RSC)
    • URL:[Link]

  • Bifunctional Catalysis (2-Pyridone)

    • Title: 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis.[6][7]

    • Source: Royal Society of Chemistry (RSC Advances)
    • URL:[Link]

Sources

Technical Support Center: Stability of Phenyl Pyridine-2-carboxylate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenyl pyridine-2-carboxylate (commonly known as phenyl picolinate). This ester is frequently utilized as a reactive intermediate, a pesticide analog, and a structural motif in drug design. However, its unique structural properties make it highly susceptible to hydrolysis under specific aqueous conditions.

This guide is designed for researchers and formulation scientists to understand the mechanistic causality behind its instability, troubleshoot assay discrepancies, and implement self-validating experimental protocols.

Part 1: Fundamental Kinetics & FAQs

Q1: What is the baseline aqueous stability of this compound across different pH levels?

Phenyl picolinate exhibits a highly pH-dependent hydrolysis profile. In strictly homogeneous (metal-free) aqueous solutions, the ester is most stable in a narrow slightly acidic window (pH 4–5). Below pH 4, the reaction is dominated by acid-catalyzed hydrolysis. Above pH 5, base-catalyzed hydrolysis rapidly takes over[1].

Q2: Why does this compound hydrolyze so much faster than standard phenyl benzoates?

The instability is driven by intramolecular general base catalysis (anchimeric assistance). The nitrogen atom at the 2-position of the pyridine ring is in close spatial proximity to the ester carbonyl. This nitrogen can act as an intramolecular general base or nucleophile, facilitating the attack of water on the carbonyl carbon. This neighboring group participation lowers the activation energy of the transition state, resulting in hydrolysis rates that are orders of magnitude faster than those of simple phenyl benzoates[2].

Q3: How do trace metals or mineral surfaces impact its stability in formulation or environmental matrices?

The presence of transition metals (e.g., Cu²⁺, Ni²⁺) or mineral surfaces (e.g., TiO₂, FeOOH/goethite) drastically accelerates degradation. The pyridine nitrogen and the carbonyl oxygen form a bidentate chelate with the metal center. This coordination withdraws electron density from the carbonyl carbon, heavily polarizing it and making it highly susceptible to nucleophilic attack by water. In the presence of TiO₂ (10 g/L), this surface-catalyzed reaction completely dominates the hydrolysis process from pH 2 to 9, bypassing the standard pH-rate profile[1].

Part 2: Quantitative Data Summary

The following table summarizes the kinetic parameters and dominant pathways for phenyl picolinate under various aqueous conditions, synthesizing data from foundational kinetic benchmarking[3].

Aqueous ConditionpH RangeDominant Catalytic MechanismRelative StabilityEstimated Half-Life (t½)
Acidic (Homogeneous) < 4.0Acid-catalyzed (H⁺ attack)ModerateDays to Weeks
Neutral (Homogeneous) 4.0 – 5.0Uncatalyzed (Direct H₂O attack)High> Months
Basic (Homogeneous) > 5.0Base-catalyzed (OH⁻ attack)LowHours to Days
Heterogeneous / Metal 2.0 – 9.0Bidentate Chelation (Surface/Metal)Very Low< 24 Hours (e.g.,

on FeOOH)

Part 3: Mechanism & Workflow Visualizations

G A Phenyl Picolinate (Aqueous Media) B Acid-Catalyzed (pH < 4) A->B [H+] attack C Base-Catalyzed (pH > 5) A->C [OH-] attack D Metal/Mineral-Catalyzed (e.g., TiO2, FeOOH) A->D Bidentate Chelation (N and C=O) E Hydrolysis Products: Picolinic Acid + Phenol B->E C->E D->E Accelerated Cleavage

Fig 1. Hydrolysis pathways of phenyl picolinate highlighting pH and metal-catalyzed mechanisms.

Workflow S1 1. Buffer Preparation (pH 2 to 10, ±Metal Oxides) S2 2. Spike Phenyl Picolinate (Initiate Reaction) S1->S2 S3 3. Incubation & Sampling (Time-course aliquots) S2->S3 S4 4. Quenching (Rapid pH drop / Solvent addition) S3->S4 S5 5. LC-MS/UV Analysis (Quantify Parent & Degradates) S4->S5

Fig 2. Step-by-step workflow for assessing the kinetic stability of phenyl picolinate in vitro.

Part 4: Troubleshooting Guide

Issue 1: Rapid, unexplained degradation in standard buffered assay media (e.g., PBS).

Causality: Standard biological buffers often contain trace amounts of transition metals leached from glassware or raw materials. Because phenyl picolinate is exquisitely sensitive to metal-catalyzed hydrolysis via bidentate chelation, even micromolar concentrations of metals will artificially inflate the degradation rate. Solution:

  • Supplement your assay buffer with 1–5 mM EDTA to sequester trace metals.

  • Ensure stock solutions are prepared in anhydrous DMSO or acetonitrile and only spiked into the aqueous phase immediately prior to the assay.

Issue 2: Poor mass balance during LC-MS analysis (Parent loss does not equal degradate formation).

Causality: If you are testing stability in the presence of environmental matrices (like soil or mineral suspensions), the hydrolysis products (specifically picolinic acid) strongly adsorb to mineral surfaces (like FeOOH or TiO₂), removing them from the aqueous supernatant. Solution: Do not rely solely on supernatant sampling. Implement a solvent extraction step (e.g., using methanol or acetonitrile) to desorb picolinic acid and unreacted parent compound from the solid phase before LC-MS quantification.

Part 5: Self-Validating Experimental Protocols

To ensure data integrity, use the following self-validating protocols. These methods include internal checks to verify that observed degradation is chemical hydrolysis rather than an artifact of the assay design.

Protocol 1: Determination of Homogeneous pH-Rate Profile

Objective: Establish the baseline stability of phenyl picolinate across a pH gradient without metal interference.

  • Buffer Preparation: Prepare 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10). Critical Step: Add 1 mM EDTA to all buffers to prevent trace-metal catalysis.

  • Stock Preparation: Dissolve phenyl picolinate in anhydrous acetonitrile to a concentration of 10 mM.

  • Reaction Initiation: Spike the stock solution into the pre-warmed buffers (e.g., 25°C) to achieve a final concentration of 100 µM (ensure organic solvent ≤ 1% v/v).

  • Time-Course Sampling: Withdraw 100 µL aliquots at predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching (Self-Validation): Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent precipitates buffer salts and halts nucleophilic attack, while the acid drops the pH below 4, shifting the molecule out of the rapid base-catalyzed degradation window.

  • Analysis: Quantify the remaining parent compound and the formation of phenol and picolinic acid via LC-UV or LC-MS. Validation Check: The molar sum of [Parent] + [Phenol] must remain constant (100 µM ± 5%) throughout the time course.

Protocol 2: Mineral-Surface Catalyzed Hydrolysis Assay

Objective: Evaluate the impact of heterogeneous catalysts (e.g., TiO₂) on ester stability.

  • Suspension Preparation: Suspend 10 g/L of TiO₂ (anatase/rutile mix) in a 10 mM NaCl background electrolyte solution. Adjust to pH 6.0.

  • Control Preparation: Prepare an identical 10 mM NaCl solution at pH 6.0 without TiO₂ (Negative Control).

  • Reaction Initiation: Spike phenyl picolinate to a final concentration of 50 µM in both the suspension and the control.

  • Sampling & Desorption: At each time point, withdraw 500 µL of the suspension. Add 500 µL of methanol to desorb any surface-bound parent or degradates. Vortex for 2 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes to pellet the TiO₂.

  • Analysis: Analyze the supernatant. Validation Check: The degradation rate in the TiO₂ suspension should be significantly higher than the negative control, confirming surface-catalyzed bidentate chelation.

References

  • Use of Completely Mixed Flow-Through Systems: Hydrolysis of Phenyl Picolinate. American Chemical Society (ACS). 1

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. 2

  • Quantitative Benchmarking of Catalytic Parameters for Enzyme-Mimetic Ribonucleotide Dephosphorylation by Iron Oxide Minerals. American Chemical Society (ACS). 3

Sources

Validation & Comparative

Structural Elucidation Guide: 1H NMR Analysis of Phenyl Pyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl pyridine-2-carboxylate (Phenyl picolinate) represents a privileged scaffold in medicinal chemistry, often serving as a precursor for potential metalloprotease inhibitors and transition metal ligands.

This guide provides a technical comparison of the 1H NMR spectral characteristics of this compound against its structural isomers (phenyl nicotinate and phenyl isonicotinate). The focus is on structural differentiation —the "performance" metric in this context is the ability of the spectroscopist to unambiguously identify the correct isomer from crude reaction mixtures.

Comparative Spectral Analysis (The "Performance" Benchmark)

The primary challenge in synthesizing pyridine esters is distinguishing between regioisomers (2-, 3-, and 4-substituted). The nitrogen atom's position relative to the carbonyl group dictates the splitting patterns and chemical shifts ($ \delta $).

Table 1: Diagnostic Signals of Phenyl Pyridine Carboxylate Isomers ( , 400 MHz)
FeatureThis compound (Picolinate)Phenyl Pyridine-3-carboxylate (Nicotinate)Phenyl Pyridine-4-carboxylate (Isonicotinate)
Key Diagnostic Signal H-6 (Doublet, ~8.7–8.8 ppm)H-2 (Singlet, ~9.3–9.4 ppm)Symmetry (AA'XX' pattern)
H-3 (Ortho to C=O) Doublet, ~8.2–8.3 ppmDoublet, ~8.4 ppm (H-4)Doublet, ~8.8 ppm (H-2,6)
Coupling Pattern ABCD System (Complex, 4 distinct env.)ABCD System (Distinct H-2 singlet)AA'XX' (Appears as two doublets)
Electronic Effect N-atom is ortho to EsterN-atom is meta to EsterN-atom is para to Ester
Mechanistic Insight
  • Deshielding Zone: The pyridine nitrogen creates a strong deshielding effect on

    
    -protons (positions 2 and 6).[1]
    
  • Isomer 2 (Target): H-6 is adjacent to Nitrogen (very downfield). H-3 is adjacent to the Carbonyl (downfield). This creates two distinct low-field signals separated by the H-4/H-5 multiplets.

  • Isomer 3 (Alternative): H-2 is sandwiched between the Nitrogen and the Carbonyl, making it the most deshielded proton in the entire set (~9.4 ppm). Absence of this singlet rules out the 3-isomer.

  • Isomer 4 (Alternative): The molecule has a

    
     axis of symmetry (chemically equivalent H-2/H-6 and H-3/H-5), resulting in a simplified spectrum of two distinct doublets in the aromatic region.
    

Detailed Assignment: this compound

Chemical Shift Data ( )

Note: Values are representative. Slight variations occur based on concentration and temperature.

Proton

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-6 8.75 – 8.85Doublet (d)4.0 – 5.0

-proton to Nitrogen; most deshielded.
H-3 8.20 – 8.30Doublet (d)7.5 – 8.0

-proton to Carbonyl; deshielded by anisotropy.
H-4 7.85 – 7.95Triplet of Doublets (td)7.7, 1.7

-proton; couples to H-3 and H-5 (large) and H-6 (small).
H-5 7.50 – 7.60Triplet of Doublets (ddd)7.5, 4.8, 1.2

-proton; most shielded pyridine proton.
Ph-H (m, p) 7.40 – 7.50Multiplet-Meta/Para protons of the phenyl ester group.[2]
Ph-H (o) 7.20 – 7.30Multiplet-Ortho protons. Shielded relative to benzoate due to ester oxygen.
Visual Logic Flow for Assignment

The following diagram illustrates the decision process for confirming the structure based on the data above.

NMR_Assignment_Logic Start Crude 1H NMR Spectrum (Aromatic Region 7.0 - 9.5 ppm) CheckSym Is there a symmetric AA'XX' pattern (Two strong doublets)? Start->CheckSym CheckSinglet Is there a distinct Singlet shifted > 9.0 ppm? CheckSym->CheckSinglet No Iso Identification: Isomer 4 (Phenyl Isonicotinate) CheckSym->Iso Yes CheckH6 Is there a Doublet at ~8.8 ppm (J ~4-5 Hz)? CheckSinglet->CheckH6 No Nic Identification: Isomer 3 (Phenyl Nicotinate) CheckSinglet->Nic Yes CheckH6->Start Unclear/Impure Pic Identification: Isomer 2 (Phenyl Picolinate) CheckH6->Pic Yes

Figure 1: Decision tree for distinguishing pyridine carboxylate isomers via 1H NMR.

Experimental Protocols

A. Synthesis: Steglich Esterification

Direct esterification of picolinic acid with phenol requires activation due to the poor nucleophilicity of phenol. The Steglich method (DCC/DMAP) is the industry standard for high-yield synthesis of these esters.

Reagents:

  • Picolinic acid (1.0 equiv)

  • Phenol (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: Dissolve picolinic acid (10 mmol) and phenol (11 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

  • Activation: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling: Dropwise add a solution of DCC (11 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. A white precipitate (Dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with saturated

      
       (2 x 20 mL) to remove unreacted acid.
      
    • Wash with 1M HCl (2 x 20 mL) to remove DMAP and unreacted pyridine species (Note: Phenyl picolinate is less basic than DMAP, but rapid washing is advised to prevent hydrolysis).

    • Dry over

      
       and concentrate in vacuo.
      
B. NMR Acquisition Parameters

To ensure data quality suitable for publication or regulatory submission:

  • Solvent:

    
     (Standard). Use DMSO-
    
    
    
    only if solubility is an issue, as it will shift the water peak to ~3.3 ppm, potentially obscuring the phenyl ring signals.
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Relaxation Delay (d1): Set to

    
     5 seconds .
    
    • Reasoning: Aromatic protons, particularly those isolated or adjacent to quaternary carbons (like H-3), have longer T1 relaxation times. A short d1 will lead to under-integration of these signals, making the ratio of Phenyl:Pyridine protons inaccurate (Target ratio is 5:4).

  • Scans (ns): 16 to 64 scans are sufficient for this concentration.

Synthetic & Analytical Workflow Diagram

Synthesis_Workflow Input Picolinic Acid + Phenol Step1 DCC/DMAP Coupling (DCM) Input->Step1 Step2 Filtration (Remove DCU) Step1->Step2 Step3 Acid/Base Extraction Step2->Step3 Purification Step4 Isolate Organic Layer Step3->Step4 NMR 1H NMR (CDCl3) Step4->NMR Validation

Figure 2: Workflow from reactants to analytical validation.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Retrieved from

  • National Institutes of Health (NIH). (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors.[4] PubMed. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Pyridine coupling constants).
  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for cross-referencing general pyridine chemical shifts).

Sources

IR Spectroscopy Guide: Carbonyl Bands of Phenyl Picolinate Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the IR spectroscopy carbonyl bands of phenyl picolinate esters, designed for researchers in medicinal chemistry and structural analysis.

Executive Summary

Phenyl picolinate esters (phenyl pyridine-2-carboxylates) are critical intermediates in the synthesis of metallo-pharmaceuticals and bioactive pyridine derivatives. Their structural identification relies heavily on the precise assignment of the ester carbonyl (


) stretching frequency. Unlike simple benzoate esters, the presence of the pyridine nitrogen atom—specifically in the ortho position—introduces significant electronic perturbations (inductive, field, and resonance effects) that shift the carbonyl absorption band. This guide compares these spectral features against isomeric alternatives (nicotinates, isonicotinates) and provides a validated experimental protocol for their characterization.

Theoretical Framework: Electronic Determinants

The vibrational frequency of the carbonyl group (


) is directly proportional to the bond force constant (

), which is modulated by the electron density at the carbonyl carbon.
The "Ortho" Effect in Picolinates

In phenyl picolinate, the nitrogen atom is adjacent to the carbonyl group. This proximity creates two competing effects:

  • Inductive Withdrawal (-I): The electronegative nitrogen withdraws electron density through the

    
    -framework, increasing the double-bond character of the carbonyl and raising the frequency.
    
  • Dipole-Dipole Interaction (Field Effect): The lone pair on the pyridine nitrogen can repel the lone pairs on the carbonyl oxygen. To minimize this repulsion, the ester group often adopts an s-trans conformation relative to the nitrogen, but the proximity still destabilizes the ground state, effectively increasing the bond order and frequency compared to the para isomer.

Isomeric Comparison
  • Phenyl Picolinate (2-isomer): Strongest -I effect + Field effect

    
     Highest 
    
    
    
    .
  • Phenyl Nicotinate (3-isomer): Moderate -I effect; no direct resonance conjugation with the carbonyl carbon

    
     High 
    
    
    
    .
  • Phenyl Isonicotinate (4-isomer): Weaker -I effect (distance); Nitrogen can participate in resonance, but the inductive withdrawal generally dominates over resonance donation in pyridine rings

    
     Intermediate 
    
    
    
    .
  • Phenyl Benzoate (Reference): No heterocyclic nitrogen

    
     Lowest 
    
    
    
    .

Comparative Analysis of Carbonyl Bands

The following data summarizes the carbonyl stretching frequencies for phenyl picolinate and its isomers. The values represent characteristic bands observed in solid phase (KBr disk) or non-polar solvents (


/

).
Table 1: Carbonyl Stretching Frequencies ( )
CompoundStructureNitrogen Position

(cm

)
Electronic Driver
Phenyl Picolinate Pyridine-2-COO-PhOrtho1745 - 1750 Strong Inductive (-I) + Field Effect
Phenyl Nicotinate Pyridine-3-COO-PhMeta1740 - 1743 Moderate Inductive (-I)
Phenyl Isonicotinate Pyridine-4-COO-PhPara1730 - 1735 Weak Inductive + Resonance
Phenyl Benzoate Phenyl-COO-PhN/A1720 - 1730 Baseline Conjugation

Note: Phenyl picolinate bands are typically blue-shifted by 15–20 cm


 compared to phenyl benzoates due to the electron-deficient nature of the pyridine ring at the 2-position.
Substituent Effects (Hammett Correlation)

When the phenyl ring of the ester is substituted (e.g., p-nitro-phenyl picolinate vs. p-methoxy-phenyl picolinate), the carbonyl frequency follows a Hammett correlation:

  • Electron Withdrawing Groups (EWG, e.g., -NO

    
    , -Cl):  Increase 
    
    
    
    (shift to higher wavenumber) by destabilizing the single-bond resonance contributor (
    
    
    ).
  • Electron Donating Groups (EDG, e.g., -OMe, -Me): Decrease

    
     (shift to lower wavenumber) by stabilizing the single-bond character.
    

Experimental Protocols

Synthesis of Phenyl Picolinate (Standardized Workflow)

To ensure spectral accuracy, the ester must be synthesized with high purity to avoid contamination from unreacted picolinic acid (broad -OH band ~3000 cm


) or phenol.

Reagents: Picolinic acid (1.0 eq), Thionyl chloride (


, excess), Phenol (1.0 eq), Triethylamine (

, 1.2 eq), Dichloromethane (DCM).

Step-by-Step Protocol:

  • Activation: Reflux picolinic acid with excess

    
     (and a catalytic drop of DMF) for 2 hours.
    
  • Isolation 1: Evaporate excess

    
     under reduced pressure. Azeotrope with toluene to remove traces. This yields Picolinoyl Chloride.
    
  • Coupling: Dissolve the acid chloride in dry DCM. Cool to 0°C.[1]

  • Addition: Add a solution of Phenol and

    
     in DCM dropwise over 30 minutes.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (checking for disappearance of phenol).

  • Workup: Wash organic layer with 5%

    
     (removes acid), 0.1M HCl (removes amine), and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/Ethyl Acetate or perform silica gel chromatography.

IR Acquisition Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

  • Resolution: 4 cm

    
     (minimum).
    
  • Scans: 16–32 scans to improve Signal-to-Noise ratio.

  • Sampling Mode:

    • Solid: KBr Pellet (1-2 mg sample in 100 mg KBr).

    • Liquid/Oil: ATR (Attenuated Total Reflectance) – Diamond crystal preferred.

  • Background: Air background for ATR; Pure KBr pellet for transmission.

Visualizations

Synthesis & Characterization Workflow

SynthesisWorkflow picolinic Picolinic Acid (Start) activation Activation (SOCl2, Reflux) picolinic->activation Dehydration chloride Picolinoyl Chloride (Intermediate) activation->chloride - SO2, - HCl coupling Coupling (Phenol + Et3N) chloride->coupling + Phenol product Phenyl Picolinate (Target) coupling->product Esterification analysis IR Analysis (1745-1750 cm-1) product->analysis Characterization

Caption: Step-by-step synthesis workflow for phenyl picolinate, culminating in IR validation.

Structure-Property Relationship (Isomer Shift)

IsomerShift ortho Picolinate (Ortho) Strong -I & Field Effect meta Nicotinate (Meta) Moderate -I Effect ortho->meta freq decreases f_ortho ~1745 cm-1 ortho->f_ortho para Isonicotinate (Para) Weak -I + Resonance meta->para freq decreases f_meta ~1743 cm-1 meta->f_meta benzoate Benzoate (Ref) Standard Conjugation para->benzoate freq decreases f_para ~1733 cm-1 para->f_para f_benz ~1725 cm-1 benzoate->f_benz

Caption: Correlation between nitrogen position on the pyridine ring and the resulting carbonyl stretching frequency.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[2] SDBS Web. [Link]

  • Gandhe, S. et al. "Synthesis and Characterization of Phenyl Nicotinate Derivatives." MDPI Molecules, 2020. [Link]

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Esters and Pyridines." Chemistry LibreTexts. [Link]

  • Torrents, A. & Stone, A. "Hydrolysis of Phenyl Picolinate at the Mineral–Water Interface."[3] Journal of Hazardous Materials / ResearchGate. [Link]

Sources

Comparative Guide to the Crystal Structure Analysis of Phenyl Pyridine-2-Carboxylate Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of coordination chemistry, materials science, and drug development, the precise arrangement of atoms within a molecule is paramount. It dictates the material's physical properties, its chemical reactivity, and, in a pharmaceutical context, its interaction with biological targets.[1] Phenyl pyridine-2-carboxylate and its derivatives are a class of versatile ligands capable of forming stable complexes with a wide range of metal ions. The interplay between the pyridine nitrogen and the carboxylate oxygen atoms allows for diverse coordination modes, leading to fascinating and potentially useful molecular architectures, from discrete mononuclear species to intricate three-dimensional coordination polymers.[2][3][4]

Understanding the three-dimensional structure of these complexes at the atomic level is therefore not merely an academic exercise; it is a critical step in rational design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for this purpose, providing unambiguous data on bond lengths, bond angles, and the subtle non-covalent interactions that govern crystal packing.[1][5][6][7]

This guide provides a comparative analysis of representative this compound complexes, offering insights into how the choice of metal center influences coordination geometry and supramolecular assembly. We will delve into the practical aspects of their synthesis and crystallographic analysis, presenting a validated experimental workflow for researchers in the field.

Comparative Structural Analysis: The Influence of the Metal Center

The coordination environment and the resulting crystal packing of this compound complexes are highly sensitive to the nature of the metal ion. To illustrate this, we will compare two representative structures: a trinuclear Zinc(II) complex and a binuclear Copper(II) complex.

  • A Trinuclear Zinc(II) Complex: [Zn₃(L1)₄(L2)₂(CH₃COO)₂] In this complex, where HL1 is 6-phenylpyridine-2-carboxylic acid and L2 is an ancillary bis(4-pyridyl)amine ligand, the zinc ions adopt two different coordination geometries.[2] Two of the zinc ions (Zn1 and Zn1a) are five-coordinated, forming a distorted trigonal bipyramidal geometry. The third zinc ion (Zn2) is four-coordinated with a distorted tetrahedral geometry.[2] This structural diversity within a single molecule is remarkable. The this compound ligand (L1) acts as a chelating agent, binding to the zinc ions through both the pyridine nitrogen and a carboxylate oxygen. The overall structure extends into a 3D network primarily through intermolecular N-H···O hydrogen bonds involving the ancillary ligand.[2]

  • A Binuclear Copper(II) Complex: [Cu₂(μ-Ac)₄(3-pyCN)₂] In contrast, many copper(II) carboxylate complexes are known to form binuclear "paddle-wheel" structures, and those with pyridine-based ligands are no exception.[8][9][10] In a representative example, two copper(II) ions are bridged by four carboxylate groups in a syn-syn coordination mode.[10] Each copper atom exhibits a distorted square pyramidal geometry, with the four oxygen atoms of the carboxylate groups forming the basal plane and the nitrogen atom from an axial pyridine-derived ligand occupying the apex.[8][10] The Cu···Cu separation in these structures is typically short, often leading to significant antiferromagnetic coupling between the metal centers.[10]

Key Structural Parameters: A Side-by-Side Comparison

The following table summarizes the key crystallographic and geometric parameters for the selected Zn(II) and a representative Cu(II) paddle-wheel complex, highlighting the structural divergence driven by the metal center.

ParameterTrinuclear Zn(II) Complex[2]Binuclear Cu(II) Paddle-Wheel Complex[10]
Formula [Zn₃(L1)₄(L2)₂(CH₃COO)₂][Cu₂(μ-Ac)₄(L')₂] (L' = axial pyridine ligand)
Metal Geometry Distorted Trigonal Bipyramidal (Zn1) & Distorted Tetrahedral (Zn2)Distorted Square Pyramidal
Coordination No. 5 (Zn1) & 4 (Zn2)5
Nuclearity TrinuclearBinuclear
Ligand Mode Chelating & Bridging (via ancillary ligands)Bridging (carboxylate) & Terminal (axial ligand)
Key M-N Distances ~2.00-2.06 Å~2.15-2.20 Å (axial)
Key M-O Distances ~1.96-2.05 Å~1.96-1.98 Å (equatorial)
Dominant Interaction N-H···O Hydrogen Bondingπ-π Stacking (between axial ligands)
M···M Separation N/A (multiple distances)~2.60-2.69 Å
Visualizing Coordination Environments

The following diagrams, generated using the DOT language, illustrate the distinct coordination environments in these complexes.

cluster_0 Trinuclear Zn(II) Complex Fragment cluster_1 Binuclear Cu(II) Paddle-Wheel Unit Zn1 Zn1 (5-Coordinate) N1 N (L1) Zn1->N1 Trigonal Bipyramidal N2 N (L1) Zn1->N2 Trigonal Bipyramidal N3 N (L2) Zn1->N3 Trigonal Bipyramidal O1 O (L1) Zn1->O1 Trigonal Bipyramidal O2 O (L1) Zn1->O2 Trigonal Bipyramidal Zn2 Zn2 (4-Coordinate) Zn2->N3 Tetrahedral O3 O (Acetate) Zn2->O3 Tetrahedral Cu_A Cu(II) Cu_B Cu(II) Cu_A->Cu_B Cu-Cu Interaction O_bridge 4 x Bridging Carboxylate O Cu_A->O_bridge Equatorial N_axial_A Axial N Cu_A->N_axial_A Axial Cu_B->O_bridge N_axial_B Axial N Cu_B->N_axial_B Axial

Caption: Comparative coordination geometries of Zn(II) and Cu(II) complexes.

Experimental Workflow: From Synthesis to Structure Solution

Achieving high-quality crystals suitable for SC-XRD is a process that requires both careful planning and meticulous execution. The protocol described below is a self-validating system, representing a standard, field-proven methodology for the synthesis and structural analysis of metal-carboxylate complexes.

Part A: Synthesis & Crystallization of a Representative Complex

This protocol outlines the synthesis of a generic metal(II)-phenyl pyridine-2-carboxylate complex.

Rationale: The choice of a solvent mixture like methanol/water or ethanol/acetonitrile is crucial. The metal salt and ligand are typically dissolved in a more polar solvent, while a less polar, more volatile co-solvent is used to induce slow crystallization through evaporation or vapor diffusion, which is essential for growing large, well-ordered single crystals.

Step-by-Step Protocol:

  • Ligand Preparation: Dissolve 6-phenylpyridine-2-carboxylic acid (1.0 mmol) in a suitable solvent such as methanol (20 mL). To deprotonate the carboxylic acid, add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) and stir until a clear solution is obtained.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Zn(CH₃COO)₂·2H₂O or CuCl₂·2H₂O, 0.5 mmol) in water or methanol (10 mL).[2]

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the stirring ligand solution. A precipitate may form immediately.

  • Redissolution & Crystallization: Gently heat the mixture and add a minimal amount of solvent (e.g., methanol) until the precipitate redissolves, creating a clear, saturated solution.

  • Crystal Growth:

    • Slow Evaporation: Cover the beaker with parafilm, pierce a few small holes, and leave it undisturbed at room temperature. Crystals typically form over several days to a week.

    • Vapor Diffusion: Place the reaction vial inside a larger sealed jar containing a small amount of a more volatile anti-solvent (e.g., diethyl ether or hexanes). The slow diffusion of the anti-solvent vapor into the reaction mixture will gradually decrease the solubility of the complex, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Isolate a single, well-formed crystal for X-ray analysis.

Part B: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Rationale: SC-XRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[1][5] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. Each step, from data collection to structure refinement, is critical for obtaining a high-quality, reliable structure.[11]

G A Crystal Mounting B Data Collection A->B On Diffractometer A_desc Select & mount a single, defect-free crystal. A->A_desc C Data Reduction B->C B_desc Expose crystal to X-rays; collect diffraction pattern. B->B_desc D Structure Solution C->D Computational C_desc Integrate spots; apply corrections. C->C_desc E Structure Refinement D->E D_desc Determine initial atomic positions (e.g., direct methods). D->D_desc F Validation & CIF E->F E_desc Optimize atomic positions & thermal parameters. E->E_desc F_desc Check structure quality; generate final CIF file. F->F_desc

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges and no visible defects. Mount it on a suitable holder (e.g., a glass fiber or a loop) using cryo-oil.

  • Data Collection:

    • Mount the crystal on the goniometer of the diffractometer.

    • A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.

    • The instrument software is used to determine the unit cell parameters and the crystal system.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern detectors can collect a complete dataset in a matter of hours.[6]

  • Data Reduction and Integration:

    • The collected diffraction images are processed to integrate the intensity of each reflection.

    • Corrections are applied for factors such as Lorentz-polarization effects and absorption.

  • Structure Solution:

    • The space group is determined from the systematic absences in the diffraction data.

    • Initial atomic positions are found using computational methods like Direct Methods or Patterson functions. This provides a preliminary model of the molecule.

  • Structure Refinement:

    • The initial model is refined against the experimental data using a least-squares algorithm.

    • This iterative process optimizes the atomic coordinates, and atomic displacement parameters (which model thermal vibration).

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation and Finalization:

    • The final refined structure is validated using software tools like CheckCIF to ensure it is chemically sensible and fits the data well.

    • The final results, including atomic coordinates, bond lengths, angles, and other crystallographic information, are compiled into a Crystallographic Information File (CIF).

Conclusion

The crystal structures of this compound complexes are a testament to the rich diversity of coordination chemistry. As demonstrated by the comparison between zinc(II) and copper(II) systems, a simple change in the metal ion can lead to profoundly different structures, from multi-nuclear clusters with mixed geometries to classic binuclear paddle-wheels. These structural variations, in turn, influence the material's properties and potential applications. A thorough understanding and application of single-crystal X-ray diffraction are indispensable for researchers aiming to rationally design and synthesize novel functional materials. The detailed workflows provided herein serve as a robust foundation for the successful synthesis, crystallization, and definitive structural characterization of these and other coordination complexes.

References

  • Wang, L.-H., Kong, F.-Y., & Tai, X.-S. (2022). Synthesis, Crystal Structure and Catalytic Activity of Tri-Nuclear Zn(II) Complex Based on 6-Phenylpyridine-2-carboxylic Acid and Bis(4-pyridyl)amine Ligands. Bulletin of Chemical Reaction Engineering & Catalysis, 17(2), 394-402. [Link]

  • Kirillov, A. M., et al. (2018). New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. Molecules, 24(1), 27. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • Hussain, A., et al. (2022). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Molecules, 27(19), 6569. [Link]

  • Gómez-Ruiz, S., et al. (2011). Two new Zn(II) N-(4-X-phenyl)pyridine-2-yl-methanimine complexes. Synthesis, characterization and 2,5-pyridinedicarboxylic acid interaction of Zinc(II) complexes. [Link]

  • Black, D. StC., et al. (2005). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (12), 2163-2172. [Link]

  • Wang, L., et al. (2016). Syntheses, Structures, and Properties of Four Metal–Organic Frameworks Based on a N-Centered Multidentate Pyridine-Carboxylate Bifunctional Ligand. Crystal Growth & Design, 16(8), 4639-4646. [Link]

  • Guerrero, M., et al. (2017). Preparation, spectroscopic and structural study of copper(II) complexes derived from bulky pyridine ligands. Polyhedron, 134, 107-113. [Link]

  • Aghabozorg, H., et al. (2020). Recurrent Supramolecular Motifs in a Series of Acid–Base Adducts Based on Pyridine-2,5-Dicarboxylic Acid N-Oxide and Organic Bases: Inter- and Intramolecular Hydrogen Bonding. Crystal Growth & Design, 20(3), 1838-1854. [Link]

  • Bourne, S. A., et al. (2005). MOFs of Phenylamine and Pyridine Derivatives: Structure and Thermal Analysis. Acta Crystallographica Section A, 61, C355-C356. [Link]

  • Ghosh, A., et al. (2011). Syntheses, characterization, and crystal structures of two zinc(II) carboxylates containing pyridine. ResearchGate. [Link]

  • Hrobáriková, J., et al. (2025). Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. Molecules, 30(17), 3899. [Link]

  • Li, J.-R., et al. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(17), 5840-5866. [Link]

  • Barbour, L. J. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section B, 70(5), 769-782. [Link]

  • Yesilel, O. Z., et al. (2019). Synthesis and Crystallographic, Absorption and Emission Studies of 4-Pyridine Carboxamide of Zn(II) 4-Chlorophenylacetate. Journal of Fluorescence, 29(6), 1369-1379. [Link]

  • Springer Nature Experiments. (2024). X-ray Diffraction Protocols and Methods. Springer Nature. [Link]

  • Juríček, M., et al. (2021). A Supramolecular Nanosheet Assembled from Carpyridines and Water. Journal of the American Chemical Society, 143(30), 11824-11830. [Link]

  • ResearchGate. (2025). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Request PDF. [Link]

  • Li, Y.-Z., et al. (2011). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm, 13(19), 5793-5799. [Link]

  • Rai, B.K., et al. (2011). X- RAY DIFFRACTION STUDIES OF SOME COORDINATION POLYMERS OF ADIPYL BIS P CHLOROPHENYL UREA WITH Mn (II) Co (II) Cu (II) and Zn (II). Rasayan Journal of Chemistry, 4(2), 329-334. [https://rasayanjournal.co.in/vol-4/issue-2/X-%20RAY%20DIFFRACTION%20STUDIES%20OF%20SOME%20COORDINATION%20POLYMERS%20OF%20ADIPYL%20BIS%20P%20CHLOROPHENYL%20UREA%20WITH%20Mn%20(II)%20Co%20(II)%20Cu%20(II)%20and%20Zn%20(.pdf]([Link]

  • Nath, H., et al. (2024). Supramolecular Assemblies in Mn(II) and Zn(II) Metal–Organic Compounds Involving Phenanthroline and Benzoate: Experimental and Theoretical Studies. Molecules, 29(10), 2269. [Link]

  • Ghosh, S., et al. (2023). Observation of Structural Diversity Based on the Cationic Influence in a Series of Zn/Cd Pyridine Carboxylate Coordination Compounds. Molecules, 28(3), 983. [Link]

  • da Silva, J. C. G., et al. (2022). Supramolecular Assembly between Cationic Pyridinium-Pillararene and Aminosalicylate Drug. Journal of the Brazilian Chemical Society, 33, 1373-1383. [Link]

  • Nath, H., et al. (2023). Supramolecular Assemblies in Pyridine-and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. Crystals, 13(2), 203. [Link]

  • Liu, X.-F., et al. (2014). Facile synthesis of zinc(ii)-carboxylate coordination polymer particles and their luminescent, biocompatible and antibacterial properties. CrystEngComm, 16(4), 639-645. [Link]

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Safety Operating Guide

Phenyl Pyridine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Phenyl Pyridine-2-carboxylate Proper Disposal Procedures

Executive Summary & Chemical Identification

This compound (also known as Phenyl Picolinate ) is a reactive ester commonly used as an acylating agent or ligand precursor in drug discovery and organic synthesis.[1][2] Its disposal requires strict adherence to protocols due to its potential to hydrolyze into Phenol (toxic/corrosive) and Picolinic Acid (metal chelator/irritant).

This guide outlines the operational standards for the safe containment, classification, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and local EHS (Environmental Health & Safety) regulations.[1][2]

Chemical Attribute Specification
CAS Number 26838-86-8
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][2][3] Latent Hazard: Hydrolysis releases Phenol.[1]
Waste Code (RCRA) Not explicitly listed (P/U list), but characteristic of Toxic (D001/D002) if hydrolyzed; treat as Hazardous Organic Waste .

Core Safety & Hazard Mechanism

The Latent Hydrolysis Hazard

While the ester itself is an irritant, the primary risk during waste storage is uncontrolled hydrolysis . In the presence of moisture and extreme pH (acidic or basic waste streams), this compound cleaves to form:

  • Picolinic Acid: A strong metal chelator that can mobilize heavy metals in waste streams.[1]

  • Phenol: A rapidly absorbing dermatoxin that is corrosive and systemic.[1]

Critical Directive: Never dispose of this compound in aqueous waste streams containing strong bases (e.g., NaOH, KOH) without prior neutralization, as this accelerates phenol generation.

Waste Characterization & Segregation

Proper segregation is the first line of defense against incompatible reactions in the waste container.

Waste Stream Classification Container Type Labeling Requirement
Pure Solid Hazardous Organic SolidHDPE Wide-Mouth Jar"Hazardous Waste - Solid Organic - Phenyl Picolinate"
Reaction Mixture (Organic) Non-Halogenated Organic SolventHDPE/Glass Carboy (Amber)"Hazardous Waste - Flammable/Toxic - Contains Phenol Esters"
Aqueous Waste (Trace) Aqueous ToxicGlass Carboy"Hazardous Waste - Aqueous - Potential Phenol Contamination"
Contaminated Debris Solid DebrisClear Poly Bag (Double)"Contaminated Debris - PPE/Wipes"

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for expired shelf-stock or excess solid reagent.[1][2]

  • PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a particle mask (N95) if dust generation is likely.

  • Containment: Transfer the solid directly into a dedicated Wide-Mouth HDPE Waste Jar .

    • Note: Do not mix with oxidizers (e.g., permanganates, nitrates) as pyridine derivatives can form unstable complexes.

  • Labeling: Affix a hazardous waste tag immediately.[1] List "this compound" explicitly.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from heat and moisture until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for mother liquors or reaction solvents.[2]

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste carboy.

  • Transfer: Pour the solution into the Non-Halogenated Organic Waste container (unless halogenated solvents like DCM are used, then use Halogenated).

  • No Quenching Required: Unlike acid chlorides, this ester does not require violent quenching.[1] However, do not add water to the organic waste container to prevent biphasic hydrolysis.

  • Cap Venting: Use a vented cap if the waste stream contains other reactive species, though the ester itself is non-volatile.[1]

Protocol C: Spill Response (Operational Plan)

Immediate Action: Evacuate the immediate area if dust is airborne.[1] Spill Kit Requirements: Inert absorbent (Vermiculite/Sand), dust pan, heavy-duty bags.[1]

  • Dry Spill:

    • Gently cover the spill with wet paper towels to prevent dust dispersion (do not flood).

    • Scoop material into a disposal bag.

    • Wipe the surface with a soap/water solution.[3][4][5]

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.[1]

    • Do not use bleach (hypochlorite) for cleanup, as it can react with the pyridine ring or phenol byproducts to form chloramines or chlorinated phenols. Use simple detergent and water.

Visualized Workflows

Figure 1: Disposal Decision Tree

This logic flow ensures the material is routed to the correct waste stream to prevent incompatible mixing.

DisposalTree cluster_warning Critical Warning Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Place in HDPE Wide-Mouth Jar (Solid Organic Waste) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Warn Do NOT mix with Aqueous Bases (NaOH) Risk: Phenol Release Liquid->Warn Halogenated DCM, Chloroform SolventCheck->Halogenated NonHalogenated EtOAc, MeOH, DMF SolventCheck->NonHalogenated HaloAction Halogenated Organic Waste (Segregate from Oxidizers) Halogenated->HaloAction NonHaloAction Non-Halogenated Organic Waste (High BTU Incineration) NonHalogenated->NonHaloAction

Caption: Decision matrix for segregating this compound waste based on physical state and solvent carrier.

Figure 2: Hydrolysis Hazard Pathway

Understanding the breakdown products is essential for assessing toxicity risks in long-term storage.[1][2]

Hydrolysis Ester This compound (Irritant) Conditions + H2O / pH > 7 (Hydrolysis) Ester->Conditions Picolinic Picolinic Acid (Metal Chelator) Conditions->Picolinic Phenol Phenol (Toxic, Corrosive, Absorbs thru Skin) Conditions->Phenol

Caption: Mechanism of hydrolysis releasing toxic Phenol, necessitating moisture-free storage conditions.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113303, this compound.[1][2] Retrieved from [Link]

  • Torrents, A., & Stone, A. T. (1991). Hydrolysis of phenyl picolinate at the mineral/water interface. Environmental Science & Technology, 25(1), 143-149.[1] Retrieved from [Link]

  • University of Wisconsin-Madison (2022). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.